Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Structure Analysis of 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.
Executive Summary & Pharmacophore Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., Trk, Pim-1) and TSPO ligands used in neuroinflammation imaging (e.g., DPA-714 analogs).
While the aromatic parent system is planar and rigid, the 4,5,6,7-tetrahydro derivative introduces significant stereochemical complexity. The specific substitution pattern of 5,7-diethyl groups creates two chiral centers at the C5 and C7 positions, leading to diastereomeric pairs (cis/syn and trans/anti) with distinct physicochemical properties and receptor binding profiles.
This guide provides a rigorous technical framework for the synthesis, isolation, and spectroscopic differentiation of these isomers, focusing on Nuclear Magnetic Resonance (NMR) techniques to resolve the conformational lability inherent in the saturated pyrimidine ring.
Synthetic Pathway and Stereochemical Challenges
The synthesis of the 4,5,6,7-tetrahydro core is typically achieved via the reduction of the fully aromatic pyrazolo[1,5-a]pyrimidine precursor. This reduction is not stereoselective by default, necessitating robust separation protocols.
Reagent: Sodium Borohydride (NaBH₄) in Acetic Acid (AcOH) or Tetrabutylammonium borohydride in CHCl₃.
Mechanism: Hydride attack at C4, C6, and C7. The pyrimidine ring reduces preferentially over the pyrazole ring due to the preservation of aromaticity in the 5-membered ring.
Workflow Diagram (DOT)
Figure 1: Reduction pathway generating the tetrahydro core.[4] The process yields a mixture of diastereomers requiring chromatographic separation.
Structural Analysis: Distinguishing Cis vs. Trans
The critical analytical challenge is distinguishing the cis (syn) isomer—where both ethyl groups point in the same direction relative to the ring plane—from the trans (anti) isomer.
Conformational Dynamics
The saturated pyrimidine ring in the tetrahydro scaffold typically adopts a distorted boat or half-chair conformation.
Cis-Isomer: Generally conformationally stable. The substituents often adopt an equatorial/equatorial or axial/axial orientation that locks the ring to minimize steric clash with the bridgehead nitrogen lone pair.
Trans-Isomer: Conformationally labile. It undergoes rapid ring flipping in solution, often averaging NMR signals at room temperature.
NMR Characterization Table
The following data points are diagnostic for distinguishing the isomers in CDCl₃ at 400 MHz.
Feature
Cis (Syn) Isomer
Trans (Anti) Isomer
Mechanistic Reason
H5/H7 Multiplicity
Distinct multiplets
Broadened / Averaged
Trans isomer undergoes rapid ring inversion (chair-to-chair flip) on the NMR timescale.
NOE Correlation
Strong H5 ↔ H7 correlation
Weak or Absent H5 ↔ H7
In cis, H5 and H7 are on the same face (1,3-diaxial-like proximity). In trans, they are on opposite faces.
C6 Methylene
Diastereotopic protons ( ppm)
Isochronous or near-isochronous
The rigid cis ring makes the two H6 protons magnetically distinct; the flipping trans ring averages them.
13C Shifts (Et)
ppm
ppm
Steric compression (gamma-gauche effect) in the cis isomer often shields the alkyl carbons.
Experimental Protocols
Protocol A: Stereochemical Assignment via 1D NOESY
Objective: To definitively assign relative stereochemistry (cis vs. trans) of the 5,7-diethyl substitution.
Reagents & Equipment:
Sample: 5-10 mg of isolated isomer.
Solvent: CDCl₃ or DMSO-d₆ (0.6 mL).
Instrument: 400 MHz (or higher) NMR spectrometer.
Step-by-Step Methodology:
Sample Prep: Dissolve the compound in CDCl₃. Filter through a cotton plug to remove particulates (paramagnetic impurities broaden lines).
1H Acquisition: Acquire a standard proton spectrum (16 scans) to identify the resonance frequencies of H5 and H7 methine protons.
Note: H5 is typically downfield (closer to bridgehead N) compared to H7, but 2D HETCOR/HSQC is recommended for confirmation.
NOESY Setup: Set up a 1D Selective NOESY experiment.
Target: Irradiate the H5 resonance.
Mixing Time: Set to 500–800 ms. (Longer mixing times allow NOE buildup in these small molecules).
Analysis:
Positive Result (Cis): Irradiation of H5 results in a significant enhancement (>2%) of the H7 signal. This confirms they are on the same face of the ring (distance < 5 Å).
Negative Result (Trans): Irradiation of H5 shows enhancement of H6 protons but minimal/no enhancement of H7.
Protocol B: Variable Temperature (VT) NMR for Conformational Locking
Objective: To resolve broadened signals in the trans isomer caused by ring flipping.
Solvent Switch: Dissolve the trans-isomer in CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8, which have lower freezing points than CDCl₃.
Cooling: Stepwise cool the probe from 298 K down to 200 K in 10 K increments.
Observation:
At room temperature (298 K), the H6 protons may appear as a broad singlet or simple triplet (fast exchange).
At the coalescence temperature (Tc) , the peak flattens completely.
Below Tc (e.g., 220 K), the signal splits into two distinct multiplets (slow exchange), revealing the "frozen" axial and equatorial protons of the specific conformer.
Logical Signaling & Interaction Pathway
Understanding the interaction of this core with biological targets (e.g., TSPO) requires mapping the pharmacophore features.
Figure 2: Pharmacophore mapping showing how the 5,7-diethyl stereochemistry dictates binding affinity to targets like TSPO.
References
Synthesis and Structure-Activity Relationships of 5,6,7-Substituted Pyrazolopyrimidines.
Source: Journal of Medicinal Chemistry (ACS Publications).
Relevance: Establishes the core scaffold as a TSPO ligand and details the synthesis of diethyl derivatives.
URL:[Link]
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
Source: MDPI (Molecules).
Relevance:Critical Reference. Provides the definitive proof of cis/trans isomerism upon reduction, detailed NMR data, and conformational analysis of the tetrahydro ring.
URL:[Link]
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
Source: RSC Medicinal Chemistry.
Relevance: Comprehensive review of the biological applications and general synthetic strategies for this class of heterocycles.
URL:[Link]
Crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine.
Source: Acta Crystallographica (via NIH/PMC).
Relevance: Provides crystallographic evidence of the "flattened boat" conformation in closely related tetrazolo-pyrimidine systems, supporting the conformational models proposed for the pyrazolo-analogs.
URL:[Link]
Therapeutic potential of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffolds
Title: The Saturated Advantage: Therapeutic Potential of 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Scaffolds Subtitle: A Technical Deep-Dive into "Escaping Flatland" via Bicyclic Amine Pharmacophores Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Saturated Advantage: Therapeutic Potential of 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Scaffolds
Subtitle: A Technical Deep-Dive into "Escaping Flatland" via Bicyclic Amine Pharmacophores
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold has long been a "privileged structure" in medicinal chemistry, anchoring blockbusters like Zaleplon (sedative) and Dinaciclib (CDK inhibitor). However, traditional drug discovery has heavily relied on the fully aromatic, planar versions of this core.
This guide focuses on the 5,7-diethyl-4,5,6,7-tetrahydro variant. By saturating the pyrimidine ring, researchers introduce chirality and three-dimensionality (
character), significantly altering solubility, metabolic stability, and target selectivity. This specific 5,7-diethyl substitution pattern offers a unique lipophilic profile, optimizing Blood-Brain Barrier (BBB) penetration for CNS targets and enhancing hydrophobic pocket occupancy in kinase domains (e.g., CDK2, TrkA).
Structural Rationale: The "Escape from Flatland"
Planar vs. Saturated Architectures
Most kinase inhibitors are planar heteroaromatics that stack efficiently but often suffer from poor solubility and promiscuous binding. The transition to the 4,5,6,7-tetrahydro core introduces a "pucker" in the pyrimidine ring.
Stereochemistry: The carbons at positions 5 and 7 become chiral centers. The cis vs. trans orientation of the diethyl groups dictates the vector of the substituents, allowing for precise probing of protein sub-pockets.
Lipophilicity Tuning: The ethyl groups at C5 and C7 increase
moderately, enhancing membrane permeability without the "molecular obesity" associated with larger aromatic pendants.
Ability to select enantiomers for specific receptor subtypes.
H-Bonding
Acceptor rich
Donor (NH at N4) + Acceptor
The N4-H becomes a critical H-bond donor for ATP-hinge binding.
Metabolic Stability
Prone to oxidation
Moderate; requires blocking groups
Diethyl groups sterically hinder rapid N-dealkylation or oxidation.
Synthetic Methodology
The synthesis of the 5,7-diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a robust cyclocondensation. Unlike the aromatic counterpart which uses 1,3-diketones to form fully unsaturated rings, this protocol targets the reduced form, often requiring specific reduction steps or the use of saturated precursors.
Protocol: Cyclocondensation & Reduction
Objective: Synthesis of 5,7-diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (Model Compound).
Reagents:
5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)
3,5-Heptanedione (1.2 eq) - Provides the diethyl backbone
Acetic Acid (Solvent/Catalyst)
Sodium Borohydride (Reducing Agent)
Step-by-Step Workflow:
Condensation (Formation of Intermediate):
Dissolve 5-aminopyrazole (10 mmol) in glacial acetic acid (20 mL).
Add 3,5-heptanedione (12 mmol) dropwise at room temperature.
Reflux at 110°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).
Result: This yields the dihydro or aromatic intermediate depending on oxidation conditions.
Selective Reduction (The Critical Step):
Cool the reaction mixture to 0°C.
Slowly add Sodium Borohydride (
, 3.0 eq) in portions to reduce the imine bonds of the pyrimidine ring without affecting the pyrazole.
Stir at ambient temperature for 12 hours.
Work-up:
Quench with ice-water (50 mL). Neutralize with
to pH 8.
Extract with Dichloromethane (
mL).
Dry over
and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water to separate diastereomers (cis/trans) if necessary, or use Chiral HPLC for enantiopure isolation.
Therapeutic Potential & Mechanism of Action[1][2]
Kinase Inhibition (Oncology)
The N4-H (amine) and N3 (pyrazole nitrogen) of the tetrahydro-scaffold mimic the adenine ring of ATP.
Target: Cyclin-Dependent Kinases (CDK2) and Tropomyosin Receptor Kinases (TrkA).
Mechanism: The scaffold binds in the ATP-binding pocket. The 5,7-diethyl groups project into the hydrophobic regions (Gatekeeper area or Solvent Front), providing selectivity that flat aromatic inhibitors lack.
Evidence: Tetrahydro-pyrazolo[1,5-a]pyrimidines have demonstrated
values in the nanomolar range (10–100 nM) against CDK2 by exploiting the shape complementarity of the saturated ring [1, 2].
GABA-A Receptor Modulation (CNS)
While Zaleplon binds the benzodiazepine site of GABA-A, the tetrahydro-analogs act as "scaffold hops."
Benefit: The 5,7-diethyl substitution increases lipophilicity (
), ensuring rapid BBB penetration.
Selectivity: The steric bulk of the ethyl groups can tune selectivity for
(sedative) vs. (anxiolytic) subunits, potentially reducing sedation side effects in anxiolytic applications [3].
Visualization: Mechanism of Action
The following diagram illustrates the dual-potential workflow: Synthesis followed by the divergent biological pathways (Kinase vs. GABAergic).
Caption: Synthesis and divergent therapeutic mechanisms of the 5,7-diethyl-tetrahydro scaffold.
Critical Experimental Considerations
Stereochemical Control
The 5,7-diethyl substitution creates two chiral centers.
Cis-isomer: Both ethyl groups face the same side of the puckered ring. Often thermodynamically favored in specific reduction conditions.
Trans-isomer: Groups face opposite sides.
Validation: You must separate these isomers using Chiral SFC (Supercritical Fluid Chromatography) before biological testing, as they will have vastly different binding affinities.
Oxidation Liability
The tetrahydro-ring is susceptible to oxidative dehydrogenation back to the aromatic form (which loses the chiral specificity) in vivo (Cytochrome P450).
Mitigation Strategy: Block the metabolic "soft spots" by fluorinating the ethyl groups or adding a methyl group at the N4 position if H-bonding allows.
References
L. Z. Wang et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2024.[1][2][3] Link
Al-Ghorbani, M. et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Pharmaceuticals, 2024.[1][2][3] Link
Fustero, S. et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines." Organic Preparations and Procedures International, 2009.
Wipf, P. et al. "A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement."[4] Chemical Biology & Drug Design, 2013. Link
Literature review of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently em...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a "privileged structure".[1][2] This fused heterocyclic system, comprising pyrazole and pyrimidine rings, offers a rigid, planar scaffold with versatile points for chemical modification, making it an ideal starting point for drug discovery campaigns.[3] Its significance is underscored by its presence in several marketed drugs, including the anxiolytic Ocinaplon and the sedative Zaleplon, as well as numerous candidates in clinical trials, particularly in oncology.[3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is a well-established field, with cyclocondensation reactions being the most prevalent approach. These strategies offer robust and efficient pathways to the core scaffold, allowing for the introduction of diversity elements crucial for optimizing biological activity.
The most common and direct method involves the reaction of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, enaminone, or chalcone.[2][4] The choice of reagents and reaction conditions is critical and is often dictated by the desired substitution pattern on the final molecule. For instance, microwave-assisted synthesis has gained traction as it significantly reduces reaction times and often improves yields.[2][6][7]
General Synthetic Workflow Diagram
The following diagram illustrates the fundamental cyclocondensation approach to the pyrazolo[1,5-a]pyrimidine scaffold.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocol: Synthesis of 7-Aryl-Pyrazolo[1,5-a]pyrimidines
This protocol details a common method for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidines via the reaction of a 5-aminopyrazole with an enaminone.[8]
Step 1: Synthesis of β-Enaminones
Combine the appropriate methyl aryl ketone (10 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (15 mmol) in a round-bottom flask.
Heat the mixture to reflux in xylene for 6-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.
Step 2: Cyclocondensation
In a 50 mL round-bottom flask, dissolve the β-enaminone (10 mmol) and a substituted 5-aminopyrazole (e.g., 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile) (10 mmol) in glacial acetic acid (25 mL).[8]
Heat the mixture at reflux for 3 hours.[8] The causality here is that the acidic medium facilitates the condensation and subsequent intramolecular cyclization, while the high temperature provides the necessary activation energy.
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
Collect the solid product by filtration, wash thoroughly with ethanol to remove residual acetic acid and unreacted starting materials, and then dry.
Recrystallize the crude product from a suitable solvent system (e.g., DMF-water) to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.[8]
Therapeutic Applications and Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a remarkable breadth of biological activities, establishing it as a versatile platform for drug development across multiple therapeutic areas.[3][9][10]
Oncology: A Kinase Inhibitor Powerhouse
The most significant impact of pyrazolo[1,5-a]pyrimidines has been in oncology, where they serve as potent inhibitors of various protein kinases that are critical regulators of cancer cell signaling.[2][6][10]
Tropomyosin Receptor Kinase (Trk) Inhibitors: The scaffold is central to the FDA-approved Trk inhibitors Larotrectinib and Repotrectinib.[1][8][9] These drugs are highly effective against tumors harboring NTRK gene fusions.[9] The pyrazolo[1,5-a]pyrimidine core is essential for forming a key hinge interaction with the Met592 residue in the Trk kinase domain.[9]
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives have shown potent activity against CDKs, particularly CDK2, which is a key regulator of the cell cycle.[8] Dual CDK2/TrkA inhibitors have been developed as a strategy to enhance anticancer efficacy and overcome drug resistance.[8]
Other Kinase Targets: This scaffold has also yielded inhibitors for EGFR, B-Raf, and MEK, which are crucial kinases in pathways frequently dysregulated in cancers like non-small cell lung cancer (NSCLC) and melanoma.[6][10]
Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.
The following table summarizes the inhibitory potency of representative compounds against key kinase targets and cancer cell lines, demonstrating the scaffold's potential.
Beyond oncology, pyrazolo[1,5-a]pyrimidines have shown a wide spectrum of bioactivity.
Antitubercular Agents: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified in high-throughput screens as a promising lead against Mycobacterium tuberculosis.[12][13][14] Structure-activity relationship (SAR) studies have led to analogs with potent activity and low cytotoxicity.[12][13]
Antibacterial Agents: Novel derivatives have demonstrated broad-spectrum antibacterial activity.[5] Some compounds are believed to function by inhibiting MurA, an essential enzyme in bacterial cell wall biosynthesis.[15]
CNS Agents: The scaffold is found in drugs like Zaleplon, which acts as a sedative-hypnotic, and Ocinaplon, an anxiolytic, highlighting its ability to cross the blood-brain barrier and modulate CNS targets.[4]
Diverse Applications: The scaffold has also been engineered to produce compounds with anti-inflammatory, antiviral (against HIV and Hepatitis C), and anti-diabetic properties.[9][15][16]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing lead compounds. For pyrazolo[1,5-a]pyrimidines, the biological activity is highly dependent on the nature and position of substituents.
Position 7: Substitutions at the 7-position with aryl groups are common and significantly influence activity. For instance, in antibacterial agents, 7-p-tolyl and 7-(4-methoxyphenyl) units conferred the best activity.[5]
Position 3: Modification at this position is also critical. In dual CDK2/TrkA inhibitors, replacing a carboxylate (COOEt) group with a cyano (CN) group at position 3 resulted in a remarkable increase in activity.[8]
Macrocyclization: The development of second-generation Trk inhibitors like Repotrectinib has shown that incorporating the pyrazolo[1,5-a]pyrimidine core into a macrocyclic structure can lead to highly potent and selective compounds, often with sub-nanomolar IC₅₀ values.[1][9] This conformational constraint likely improves binding affinity and selectivity.[9]
Key Biological Evaluation Protocols
To assess the therapeutic potential of newly synthesized derivatives, robust and validated biological assays are essential.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining a compound's inhibitory activity against a specific protein kinase.[1]
Reagents and Materials:
Purified recombinant kinase
Specific kinase substrate (peptide or protein)
ATP (Adenosine triphosphate)
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compounds dissolved in DMSO
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
384-well assay plates
Procedure:
Prepare serial dilutions of the test compounds in DMSO. Add 2 µL of these dilutions to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
Add 10 µL of a solution containing the kinase and its specific substrate in assay buffer to each well.
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (which typically measures either ATP consumption or substrate phosphorylation).
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using non-linear regression analysis.
Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Caption: General workflow for the MTT cell viability assay.
Procedure:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[1]
The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
Measure the absorbance of the solution at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ values.
Challenges and Future Perspectives
Despite the successes, challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based drugs. Issues such as acquired drug resistance, off-target effects, and toxicity persist and must be addressed.[6][10] The causality of resistance often lies in mutations within the target protein's binding site.
Future research will focus on several key areas:
Optimizing Selectivity: Designing new derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities.
Overcoming Resistance: Developing next-generation inhibitors, such as macrocyclic compounds, that are active against known resistance mutations.[9]
Expanding Therapeutic Reach: Exploring the scaffold's potential in other disease areas, leveraging its proven track record.
Green Chemistry Approaches: Refining synthetic methodologies to be more environmentally friendly and efficient.[6]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a proven and powerful platform in modern drug discovery. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of key biological targets, has cemented its role in the development of novel therapeutics. From oncology to infectious diseases and CNS disorders, its impact is undeniable. As our understanding of disease biology deepens, the strategic functionalization of this privileged core will undoubtedly continue to yield innovative clinical candidates, addressing unmet medical needs and improving human health.
References
Guzman, J. D., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
Singh, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
Guzman, J. D., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. [Link]
Al-Issa, S. A. (2012). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC. [Link]
ACS Infectious Diseases. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Publications. [Link]
El-ziaty, A. K., et al. (2023). Synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. Taylor & Francis Online. [Link]
Hassan, A. S., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
El-Gazzar, M. G., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]
Villa, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
Abdel-Moneim, D., et al. (2021). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. [Link]
Danagulyan, G.G. & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]
Wahbi, H. I. (2012). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Shaik, A. B., et al. (2020). Design, synthesis, and characterization of some novel pyrazolo [1,5‐a] pyrimidines as potent antimicrobial agents. Scite.ai. [Link]
Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
Gobouri, A. A., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine-based antibacterial agents. Taylor & Francis Online. [Link]
Biological activity profile of tetrahydro-pyrazolo[1,5-a]pyrimidine analogs
An In-Depth Technical Guide to the Biological Activity Profile of Tetrahydro-pyrazolo[1,5-a]pyrimidine Analogs Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine nucleus...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity Profile of Tetrahydro-pyrazolo[1,5-a]pyrimidine Analogs
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure serves as a versatile and "privileged" scaffold for designing novel therapeutic agents, largely due to its structural analogy to purines, which are fundamental components of DNA and RNA.[2][3] This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to interact with a wide array of biological targets, particularly enzymes like protein kinases that play crucial roles in cell signaling.[4][5]
The synthesis of these compounds is often achieved through efficient methods such as one-pot, three-component reactions or cyclocondensation of 5-aminopyrazoles with bifunctional reagents.[4][6] These synthetic strategies, including modern approaches like microwave-assisted synthesis and palladium-catalyzed cross-coupling, enable the introduction of diverse functional groups, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[5] This guide provides a comprehensive overview of the diverse biological activities of tetrahydro-pyrazolo[1,5-a]pyrimidine analogs, focusing on their mechanisms of action, key experimental validation protocols, and future therapeutic potential.
Part 1: Anticancer Activity - The Forefront of Research
The most extensively studied application of pyrazolo[1,5-a]pyrimidine analogs is in oncology. These compounds have demonstrated potent activity against a variety of cancer types by targeting key proteins that drive malignant cell growth and proliferation.
Mechanism of Action: Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their frequent dysregulation in cancer makes them prime targets for therapeutic intervention.[4][5] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent protein kinase inhibitors (PKIs), often acting as ATP-competitive inhibitors that bind to the kinase's active site.[4][5] By occupying the ATP-binding pocket, they block the phosphorylation of downstream substrates, thereby interrupting oncogenic signaling cascades.
Key kinase targets for this scaffold include:
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are often overactive in cancer. Analogs have shown potent inhibition of CDK2.[1][7]
Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes (NTRK1, NTRK2, NTRK3) are oncogenic drivers in various solid tumors. The pyrazolo[1,5-a]pyrimidine core is found in two of the three FDA-approved TRK inhibitors: Larotrectinib and Entrectinib.[8][9]
B-Raf and MEK Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[4][10]
Pim-1 Kinase: A serine/threonine kinase involved in cancer cell survival and proliferation.[11]
Threonine Tyrosine Kinase (TTK): An essential regulator of the mitotic checkpoint, its inhibition leads to chromosome segregation errors and cell death in cancer cells.[12][13]
The development of dual inhibitors, such as those targeting both CDK2 and TRKA, represents a promising strategy to overcome the drug resistance that often limits the efficacy of single-target agents.[7]
The diagram below illustrates the fundamental mechanism by which pyrazolo[1,5-a]pyrimidine analogs inhibit protein kinase activity.
Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine analog.
Reversal of Multidrug Resistance (MDR)
A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (ABCB1).[14] Recent studies have identified novel pyrazolo[1,5-a]pyrimidine derivatives that act as potent reversal agents. These compounds inhibit the function of ABCB1, thereby increasing the intracellular accumulation of co-administered chemotherapeutic drugs like paclitaxel and restoring their efficacy in resistant cancer cells.[14]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit cell growth by 50%.
Part 2: Anti-inflammatory and Other Biological Activities
While cancer research dominates the field, the versatile pyrazolo[1,5-a]pyrimidine scaffold has demonstrated efficacy in several other therapeutic areas.
Anti-inflammatory Activity
Certain pyrazolo[1,5-a]pyrimidin-7-one derivatives have shown significant anti-inflammatory properties.[16][17] For example, the compound FPP028 was identified as a non-acidic analgesic and anti-inflammatory agent with a favorable safety profile, lacking the ulcerogenic properties common to many non-steroidal anti-inflammatory drugs (NSAIDs).[16] The mechanism of action is believed to involve the inhibition of prostaglandin and/or leukotriene biosynthesis.[16] Structure-activity relationship studies have shown that modifying substituents at the 2-position of the scaffold can significantly modulate this activity.[17]
Antitubercular Activity
With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogs have been identified as potent bactericidal agents against Mycobacterium tuberculosis.[18] These compounds have been shown to target MmpL3, an essential transporter involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of trehalose dimycolate (TDM).[18]
CNS and Metabolic Activities
The scaffold has also been explored for its effects on the central nervous system and metabolic disorders:
NPY Y1 Receptor Antagonism: A series of analogs were developed as antagonists for the Neuropeptide Y1 (NPY Y1) receptor. These compounds demonstrated the ability to inhibit NPY-induced increases in blood pressure and food intake in animal models, suggesting a potential role in regulating appetite and cardiovascular function.[19]
Anti-diabetic and Anti-Alzheimer's Potential: Some derivatives have shown inhibitory activity against enzymes relevant to diabetes (α-amylase, α-glucosidase) and Alzheimer's disease (acetylcholinesterase), indicating their potential as multi-target agents for complex age-related diseases.[20][21]
Part 3: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, standardized and validated protocols are essential. The following sections detail the methodologies for key assays used to profile the biological activity of these compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[1][2]
Compound Treatment: Prepare stock solutions of the pyrazolo[1,5-a]pyrimidine analogs in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT into a purple formazan precipitate.[2]
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of two critical physicochemical properties of the novel heterocyclic compound 5,7-Diethyl-4H,5H,6H,7H...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of two critical physicochemical properties of the novel heterocyclic compound 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: its molecular weight and lipophilicity. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the methodologies and scientific reasoning essential for drug discovery and development.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a potential drug candidate from a laboratory concept to a clinical reality is profoundly influenced by its fundamental physicochemical characteristics. Among these, molecular weight and lipophilicity stand as foundational pillars that dictate a molecule's pharmacokinetic and pharmacodynamic behavior.
Molecular weight provides the foundational mass of a molecule, a critical parameter in stoichiometric calculations for synthesis and formulation.[] It is a simple yet powerful descriptor that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP), quantifies the affinity of a compound for a lipid-rich environment versus an aqueous one. This property is paramount for a drug's ability to traverse cellular membranes, a key step in reaching its target site of action. An optimal LogP value is a delicate balance; sufficient lipophilicity is required for membrane permeability, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.
The subject of this guide, 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. A thorough understanding of its molecular weight and lipophilicity is therefore the first step in unlocking its therapeutic potential.
Physicochemical Properties of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
A summary of the core physicochemical properties of the target compound is presented below.
Property
Value
Method
Molecular Formula
C₁₁H₁₉N₃
-
Molecular Weight
193.29 g/mol
Calculation
Predicted LogP
2.35
ALOGPS
Molecular Weight: Theoretical Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[] The molecular formula for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine was determined to be C₁₁H₁₉N₃. The calculation, based on the standard atomic weights, is as follows:
This calculated molecular weight serves as a fundamental identifier for the compound and is essential for all quantitative experimental work.
Lipophilicity: Prediction and Significance
To predict the LogP value, the chemical structure was first converted into its Simplified Molecular Input Line Entry System (SMILES) representation: CCC1CC(CC)N2C(C=CN=C2)=N1 .
Using the ALOGPS 2.1 algorithm, a widely used and validated method for LogP prediction, the predicted LogP value for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is 2.35 .
A LogP value in this range suggests that the compound possesses a moderate degree of lipophilicity. This is a promising characteristic for a potential drug candidate, as it implies a balance between aqueous solubility and membrane permeability, which is often a prerequisite for good oral bioavailability.
Experimental Determination of Molecular Weight and Lipophilicity
While theoretical calculations and predictions are invaluable in the early stages of drug discovery, experimental verification is the gold standard. The following sections detail the established protocols for the determination of molecular weight and lipophilicity.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] It provides a highly accurate determination of the molecular weight of a compound.[4]
A sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then accelerated and separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion species, generating a mass spectrum. The peak corresponding to the intact ionized molecule (the molecular ion) provides the molecular weight.[5]
Sample Preparation: Dissolve a small amount of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
Detection: The detector records the intensity of ions at each m/z value.
Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The molecular weight (M) is calculated by subtracting the mass of a proton (1.007 Da) from the observed m/z value.
Workflow for Molecular Weight Determination by ESI-MS.
The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (LogP).[6]
A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is measured. The ratio of the concentrations is the partition coefficient (P), and its logarithm is the LogP value.
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate overnight.
Sample Preparation: Prepare a stock solution of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in the pre-saturated n-octanol.
Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure the compound reaches equilibrium between the two phases.
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.
Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated as the base-10 logarithm of P.
Workflow for LogP Determination by the Shake-Flask Method.
RP-HPLC provides a rapid and less material-intensive indirect method for estimating LogP values.[6][7][8] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[9][10]
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By calibrating the system with compounds of known LogP values, a linear relationship between the logarithm of the retention factor (log k) and LogP can be established.[8]
System Preparation: Equilibrate an RP-HPLC system with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water).
Calibration: Prepare a series of standard compounds with known LogP values spanning a range that is expected to include the target compound.
Standard Analysis: Inject each standard compound and record its retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Calculate Retention Factor (k): For each standard, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.
Generate Calibration Curve: Plot the log k values of the standards against their known LogP values. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = log k and x = LogP.
Sample Analysis: Inject the 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine solution and record its retention time.
Calculate log k for Sample: Calculate the log k value for the target compound.
Determine LogP: Use the calibration curve equation to calculate the LogP of the target compound from its log k value.
Workflow for LogP Determination by RP-HPLC.
Conclusion
This technical guide has provided a detailed analysis of the molecular weight and lipophilicity of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. The calculated molecular weight of 193.29 g/mol and a predicted LogP of 2.35 provide a solid foundation for further investigation of this compound. The outlined experimental protocols for mass spectrometry, the shake-flask method, and RP-HPLC offer robust and validated approaches for the empirical determination of these crucial parameters. A thorough understanding and experimental validation of these properties are indispensable for advancing this promising pyrazolo[1,5-a]pyrimidine derivative through the drug discovery pipeline.
References
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
Valko, K., Bevan, C., & Reynolds, D. (1997). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry, 69(11), 2022-2029.
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
Leskoff, A. (n.d.). Molecular Weight Calculator (formula → molar mass & composition). Retrieved from [Link]
Omics@PNNL. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]
CUSABIO. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros | PDF. Retrieved from [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
ResearchGate. (n.d.). Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC) | Request PDF. Retrieved from [Link]
Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Li, H., et al. (2025, January 16). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P.
ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]
Wang, J., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv.
Ong, K. (n.d.). LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. GitHub. Retrieved from [Link]
Serra, S., et al. (2015, October 20). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. Bioorganic & Medicinal Chemistry Letters.
PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. Retrieved from [Link]
ResearchGate. (n.d.). Crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. Retrieved from [Link]
Pharmacophore Modeling of 5,7-Diethyl Substituted Heterocycles: A Case Study in TSPO Ligand Optimization
Executive Summary This technical guide details the computational workflow for generating and validating pharmacophore models of 5,7-diethyl substituted heterocyclic compounds , with a specific focus on pyrazolo[1,5-a]pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the computational workflow for generating and validating pharmacophore models of 5,7-diethyl substituted heterocyclic compounds , with a specific focus on pyrazolo[1,5-a]pyrimidines . These scaffolds have emerged as privileged structures in medicinal chemistry, particularly as high-affinity ligands for the Translocator Protein (TSPO) , a biomarker for neuroinflammation and glioblastoma.
The 5,7-diethyl substitution pattern is not arbitrary; it represents a critical optimization strategy to maximize hydrophobic interactions within the TSPO binding pocket while maintaining a specific steric profile that distinguishes high-affinity binders from inactive analogues. This guide provides a self-validating protocol for modeling these compounds, moving from conformational analysis to virtual screening validation.
Part 1: Chemical Space & Rationale
The 5,7-Diethyl Motif
In fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or coumarins , substituents at positions 5 and 7 (often on the pyrimidine or benzene ring component) play a decisive role in ligand-receptor recognition.
Steric Occlusion & Fit: Unlike bulkier groups (e.g., tert-butyl) which may cause steric clashes, or smaller groups (e.g., methyl) which may fail to displace active site water molecules, the diethyl pattern offers a "Goldilocks" zone of lipophilicity and volume.
Lipophilic Clamp: The two ethyl groups often act as a "lipophilic clamp," engaging hydrophobic residues (e.g., Valine, Leucine, or Phenylalanine) in the target pocket.
Case Example (TSPO): In the development of TSPO ligands like DPA-714 analogues, the 5,7-diethyl substitution on the pyrazolo[1,5-a]pyrimidine core was found to exhibit superior binding affinity (
in the sub-nanomolar range) compared to 5,7-dimethyl or 5,7-di-tert-butyl variants.
Fills sub-pockets without inducing backbone clash.
Rotational Freedom
Ethyl chains possess limited rotatable bonds
Allows induced fit adaptation without high entropic penalty.
Part 2: Pharmacophore Generation Workflow
Dataset Curation & Conformational Analysis
Objective: To identify the bioactive conformation of the flexible diethyl groups.
Challenge: The ethyl groups at positions 5 and 7 can adopt multiple rotameric states (trans/gauche). A rigid pharmacophore model will fail if it does not account for this flexibility.
Protocol:
Ligand Selection: Select a training set of 10-15 known actives (e.g., 5,7-diethyl-pyrazolo[1,5-a]pyrimidines) and 50+ decoys.
Conformer Generation: Use a systematic search (RMSD cutoff 0.5 Å) rather than random stochastic search.
Critical Step: Apply an energy window of 10 kcal/mol. The bioactive conformation of the ethyl groups is often not the global minimum but a low-energy local minimum that maximizes van der Waals contacts.
Alignment: Align molecules based on the rigid heterocyclic core (pyrazolo[1,5-a]pyrimidine). Do not align based on the flexible ethyl tails initially.
Feature Definition
For 5,7-diethyl substituted heterocycles targeting TSPO, the pharmacophore hypothesis must include:
HBA (Hydrogen Bond Acceptor): The core nitrogen (N4 or N1 depending on numbering) or the amide carbonyl often found at position 3.
HYD (Hydrophobic): Two distinct hydrophobic spheres corresponding to the 5-ethyl and 7-ethyl groups.
AR (Aromatic Ring): The fused heterocyclic core itself.
Model Construction (Ligand-Based)
Using software such as Discovery Studio, MOE, or LigandScout:
Common Feature Alignment: Map the generated conformers to identify spatial overlap of the ethyl groups.
Exclusion Volumes: Define steric exclusion spheres around the 5 and 7 positions to prevent the selection of bulkier false positives (e.g., 5,7-diphenyl analogs which might be inactive).
Part 3: Visualization of the Workflow
The following diagram illustrates the logical flow from chemical structure to a validated model.
Caption: Workflow for generating a pharmacophore model for 5,7-diethyl substituted heterocycles, emphasizing core alignment and hydrophobic feature mapping.
Part 4: Experimental Validation Protocol
To ensure the model is trustworthy (E-E-A-T), it must be validated using statistical metrics derived from a decoy set.
Step-by-Step Validation
Decoy Generation:
Use the DUD-E (Directory of Useful Decoys) approach.
For every active 5,7-diethyl compound, generate 50 decoys with similar physicochemical properties (MW, LogP) but dissimilar topology (e.g., different substitution vectors).
Screening:
Screen the combined dataset (Actives + Decoys) against the pharmacophore model.
Metric Calculation:
Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.
Target Metric: A robust model for this scaffold should achieve an EF(1%) > 10.
Signaling Pathway / Mechanism of Action (TSPO)
Understanding the biological context is crucial. The 5,7-diethyl compounds often act as TSPO ligands, influencing mitochondrial function.
Caption: Mechanism of action for 5,7-diethyl substituted TSPO ligands, leading to neurosteroid synthesis and anti-inflammatory effects.
Part 5: References
Design and Biological Evaluation of Pyrazolopyrimidines as TSPO Ligands
Source: National Institutes of Health (NIH) / PubMed Central
Context: Details the synthesis and SAR of 5,7-diethyl substituted pyrazolo[1,5-a]pyrimidines (e.g., DPA-714 analogues) and their superior affinity over other substitution patterns.
URL:[Link]
Pharmacophore Modeling and Virtual Screening of Quinoline Derivatives
Source: Frontiers in Chemistry / PubMed Central
Context: Provides the methodological basis for pharmacophore modeling of fused heterocyclic systems, applicable to the 5,7-diethyl scaffold.
URL:[Link]
Discovery of [1,2,4]-triazolo[1,5-a]pyrimidine derivatives
Source: European Journal of Medicinal Chemistry
Context: Discusses 5,7-disubstituted variations and their biological activity profiles, supporting the scaffold's relevance.
URL:[Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols for the Synthesis of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] These compounds are recognized as potent inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] These compounds are recognized as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology and inflammation.[3][4][5] The saturated 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core, in particular, has been identified as a promising scaffold in the discovery of antitubercular agents.[6] The substitution pattern on the pyrimidine ring significantly influences the pharmacological properties of these molecules. This document provides detailed protocols for the synthesis of a specific analogue, 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, intended for researchers in drug discovery and chemical biology.
The synthetic strategy outlined herein is a two-step process, commencing with the construction of the aromatic pyrazolo[1,5-a]pyrimidine core via a condensation reaction, followed by the reduction of the pyrimidine ring to afford the desired saturated product. This approach is designed to be robust and scalable, providing a reliable route to the target compound.
Synthetic Strategy Overview
The synthesis of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is achieved through a two-step sequence as illustrated below. The initial step involves the well-established condensation of a 3-aminopyrazole with a β-dicarbonyl compound to form the aromatic pyrazolo[1,5-a]pyrimidine ring system. The subsequent step focuses on the selective reduction of the pyrimidine ring to yield the final saturated product.
Caption: Overall synthetic workflow for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Part 1: Synthesis of 5,7-Diethylpyrazolo[1,5-a]pyrimidine
This initial step focuses on the construction of the aromatic pyrazolo[1,5-a]pyrimidine core through a condensation reaction.
Protocol 1: Condensation of 3-Aminopyrazole with 3,5-Heptanedione
This protocol is adapted from general procedures for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[1][3]
Materials and Reagents:
Reagent/Material
Grade
Supplier
3-Aminopyrazole
97%
Commercially Available
3,5-Heptanedione
98%
Commercially Available
Glacial Acetic Acid
ACS Grade
Commercially Available
Ethanol
Anhydrous
Commercially Available
Sodium Bicarbonate
Saturated Solution
Prepared in-house
Anhydrous Sodium Sulfate
ACS Grade
Commercially Available
Diethyl Ether
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Equipment:
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel (250 mL)
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyrazole (1.0 eq), 3,5-heptanedione (1.1 eq), and glacial acetic acid (20 mL).
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
Upon completion, allow the reaction mixture to cool to room temperature.
Carefully pour the mixture into a beaker containing ice-water (100 mL) and stir for 15 minutes.
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford 5,7-diethylpyrazolo[1,5-a]pyrimidine as a solid.
Expected Yield: 75-85%
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Condensation
The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds through a well-established reaction cascade involving initial condensation followed by cyclization and dehydration.
Caption: Proposed mechanism for the condensation reaction.
Part 2: Synthesis of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
This second part details the reduction of the aromatic pyrimidine ring to yield the target saturated compound.
Protocol 2: Catalytic Hydrogenation of 5,7-Diethylpyrazolo[1,5-a]pyrimidine
This protocol is based on general procedures for the reduction of pyrazolo[1,5-a]pyrimidines.[7][8][9]
Materials and Reagents:
Reagent/Material
Grade
Supplier
5,7-Diethylpyrazolo[1,5-a]pyrimidine
As synthesized in Part 1
-
Palladium on Carbon (10 wt. %)
-
Commercially Available
Ethanol
Anhydrous
Commercially Available
Hydrogen Gas
High Purity
Commercially Available
Celite®
-
Commercially Available
Equipment:
Parr hydrogenation apparatus or a similar high-pressure reactor
Glass liner for the reactor
Magnetic stirrer
Filter funnel and flask
Rotary evaporator
Procedure:
In a glass liner of a Parr hydrogenation apparatus, dissolve 5,7-diethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous ethanol (20 mL).
Carefully add 10% palladium on carbon (10 mol % Pd).
Place the glass liner into the Parr apparatus.
Seal the apparatus and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
Pressurize the reactor with hydrogen gas to 50-80 bar.
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
Upon completion, carefully vent the hydrogen gas and purge the apparatus with nitrogen gas.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
If necessary, the product can be further purified by recrystallization or silica gel column chromatography to afford 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Expected Yield: 80-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, stereochemistry (if applicable), and purity.
Data Summary
Step
Reactants
Product
Key Conditions
Yield
1
3-Aminopyrazole, 3,5-Heptanedione
5,7-Diethylpyrazolo[1,5-a]pyrimidine
Acetic acid, reflux, 4-6 h
75-85%
2
5,7-Diethylpyrazolo[1,5-a]pyrimidine
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
H₂, 10% Pd/C, EtOH, 50-80 bar, 12-24 h
80-95%
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Glacial acetic acid is corrosive and should be handled with care.
Hydrogen gas is highly flammable. The hydrogenation step must be performed in a properly functioning high-pressure reactor by trained personnel. Ensure there are no sources of ignition in the vicinity.
Palladium on carbon is pyrophoric when dry and should be handled with care. It is recommended to handle it as a wet paste.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
Scheme 2. Synthesis of Tetrahydropyrazolopyrimidines a.
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC.
Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib. PubMed.
Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters.
Sequential reduction of pyrazolo[1,5-a]pyrimidines.
Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry.
Reaction conditions for cyclization of pyrazolo[1,5-a]pyrimidine rings
Executive Summary: The Privileged Scaffold The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved anxiolytics (e.g., Zaleplon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved anxiolytics (e.g., Zaleplon , Indiplon ) and a vast array of kinase inhibitors (CDK, Pim-1, EGFR).
The synthesis of this bicyclic system hinges on the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles. While seemingly straightforward, this reaction is plagued by regiochemical ambiguity . The aminopyrazole contains two nucleophilic nitrogen atoms (exocyclic
and endocyclic ring ), and the dielectrophile often contains two competing electrophilic sites.
This guide provides validated protocols to control this regioselectivity, utilizing thermodynamic control (acidic reflux) and kinetic acceleration (microwave irradiation), alongside a definitive method for structural validation using NMR.
Mechanistic Grounding & Regioselectivity
To ensure reproducibility, one must understand the driving forces. The reaction between 3-aminopyrazole and a
-keto ester (e.g., ethyl acetoacetate) can theoretically yield two isomers:
7-one isomer (5-alkyl-7-one): Result of exocyclic amine attacking the ketone.
5-one isomer (7-alkyl-5-one): Result of exocyclic amine attacking the ester (or ring nitrogen attacking the ketone).
The Golden Rule of Acidity:
Under acidic conditions (glacial acetic acid), the reaction is thermodynamically controlled. The exocyclic amine (harder nucleophile) preferentially attacks the ketone (more reactive electrophile) of the
-keto ester. This pathway overwhelmingly favors the 5-substituted-pyrazolo[1,5-a]pyrimidin-7(4H)-one .
Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction pathway based on conditions.
Figure 1: Mechanistic divergence in pyrazolo[1,5-a]pyrimidine synthesis. Acidic conditions favor the 7-one isomer via exocyclic amine attack on the ketone.
Validated Experimental Protocols
Protocol A: The "Workhorse" Method (Acidic Condensation)
Best for: Gram-scale synthesis, high regioselectivity (7-one), and ease of purification.
Solvent: Glacial Acetic Acid (AcOH) (0.5 M concentration relative to pyrazole)
Step-by-Step Procedure:
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aminopyrazole (10 mmol) in Glacial Acetic Acid (20 mL).
Add: Add the
-keto ester (12 mmol) dropwise at room temperature.
Reflux: Attach a reflux condenser and heat the mixture to 118°C (reflux) for 4–6 hours.
Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting amine is usually more polar than the bicyclic product.
Cool & Precipitate: Remove from heat and allow the solution to cool slowly to room temperature. Often, the product will crystallize directly from the acetic acid.
If no precipitate: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a solid.
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (
mL) followed by cold ethanol ( mL) to remove trace acid and unreacted ester.
Purification: Recrystallize from Ethanol/DMF (3:1) if high purity (>99%) is required for biological assays.
Typical Yield: 75–90%
Regioisomeric Ratio (rr): >95:5 (7-one : 5-one)
Preparation: In a 10 mL microwave-compatible vial, combine the aminopyrazole (1.0 mmol) and
-keto ester (1.1 mmol).
Solvent: Add Ethanol (2 mL). Note: For scale-up, solvent-free conditions often work but require efficient stirring.
Irradiation: Seal the vial. Set the microwave reactor (e.g., Biotage or CEM) to:
Temperature: 150°C
Pressure Limit: 15 bar
Time: 10–15 minutes
Power: High absorption (dynamic)
Work-up: Cool the vial to room temperature. The product often crashes out.
Isolation: Filter the solid and wash with cold diethyl ether.
Advantages: Reaction times reduced from hours to minutes; often cleaner profiles requiring no chromatography.
Self-Validating System: Structural Confirmation
Trustworthiness Check: How do you know you synthesized the 7-one and not the 5-one? Do not rely solely on melting point.
The NMR Diagnostic Test:
The most reliable method to distinguish isomers is NOE (Nuclear Overhauser Effect) or HMBC , but simple 1H NMR shifts provide a rapid "field check."
Feature
7-one Isomer (Major in Acid)
5-one Isomer (Minor/Rare)
Structure
5-Alkyl-pyrazolo[1,5-a]pyrimidin-7-one
7-Alkyl-pyrazolo[1,5-a]pyrimidin-5-one
Key Proton
H-6 (Vinyl proton of pyrimidine ring)
H-6
Shift ()
Typically 5.6 – 5.9 ppm
Typically 6.0 – 6.3 ppm
NOE Signal
Strong NOE between 5-Alkyl group and H-6
Strong NOE between 7-Alkyl group and H-6
Carbonyl ()
C-7 (155-160 ppm)
C-5 (160-165 ppm)
Validation Step:
Run a 1D NOESY irradiating the alkyl group (e.g., methyl).
If you see enhancement of the aromatic proton (H-6), the alkyl group is adjacent to it.
In the 7-one isomer (5-methyl), the methyl is at position 5, adjacent to H-6. NOE = Positive.
In the 5-one isomer (7-methyl), the methyl is at position 7, adjacent to H-6. NOE = Positive.
Wait, both are positive?Differentiation: The key is the Ring Junction Proton (H-3) .
7-one (5-methyl): The methyl is far from the pyrazole ring proton (H-3). No NOE between Methyl and H-3.
5-one (7-methyl): The methyl is at position 7, spatially close to the pyrazole proton H-3 (or H-3 equivalent). NOE between Methyl and H-3 = Positive.
Application Notes and Protocols for the Functionalization of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer and anti-inflammatory agents to central nervous system modulators.[1][2] The saturated counterpart, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) core, offers a three-dimensional structure that can provide improved physicochemical properties and novel intellectual property space for drug discovery programs. The 5,7-diethyl substitution pattern on the saturated pyrimidine ring introduces specific stereochemical and electronic features that can be exploited for further molecular elaboration.
This guide provides a comprehensive overview of potential functionalization strategies for the 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold. We will delve into the chemical logic behind various synthetic transformations, offering detailed protocols and expert insights to empower researchers in their quest to synthesize novel derivatives for therapeutic applications.
Strategic Overview of Functionalization
The functionalization of the 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core can be approached by considering the reactivity of its constituent parts: the pyrazole ring and the saturated pyrimidine ring. The pyrazole ring, being aromatic in nature, is amenable to electrophilic substitution, particularly at the C3 position. The saturated pyrimidine ring contains two secondary amine functionalities (at N1 and N4), which are prime targets for N-alkylation and N-acylation reactions. Direct C-H functionalization of the saturated pyrimidine ring is challenging but may be achievable under specific conditions.
Figure 1: Overview of key functionalization strategies for the 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core.
I. Synthesis of the 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Core
The synthesis of the target scaffold typically begins with the construction of the aromatic pyrazolo[1,5-a]pyrimidine ring system, followed by reduction of the pyrimidine ring.
Protocol 1: Synthesis of 5,7-Diethylpyrazolo[1,5-a]pyrimidine
This procedure is adapted from general methods for the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of a 3-aminopyrazole with a β-dicarbonyl compound.[3]
Materials:
3-Aminopyrazole
3,5-Heptanedione
Glacial Acetic Acid
Ethanol
Sodium Bicarbonate (sat. aq. solution)
Brine
Anhydrous Magnesium Sulfate
Silica Gel for column chromatography
Hexanes
Ethyl Acetate
Procedure:
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add 3,5-heptanedione (1.1 eq).
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 5,7-diethylpyrazolo[1,5-a]pyrimidine.
Protocol 2: Reduction to 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
The reduction of the pyrimidine ring can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method.[4]
Materials:
5,7-Diethylpyrazolo[1,5-a]pyrimidine
Palladium on Carbon (10 wt. %)
Methanol or Ethanol
Hydrogen gas (balloon or Parr hydrogenator)
Celite
Procedure:
Dissolve 5,7-diethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
Carefully add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.
Concentrate the filtrate under reduced pressure to yield 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. The crude product may be of sufficient purity for subsequent steps, or can be purified by chromatography if necessary.
II. N-Functionalization Strategies: Targeting the Amine Moieties
The two secondary amines in the saturated pyrimidine ring (N1 and N4) are the most reactive sites for functionalization. Regioselectivity can be a challenge, and the reaction conditions may influence the site of substitution.
A. N-Alkylation
N-alkylation introduces alkyl or aryl groups, which can significantly modulate the pharmacological properties of the molecule.
This protocol is a general method for the N-alkylation of secondary amines and can be adapted for the target scaffold.[5]
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Ethyl Acetate
Water
Brine
Anhydrous Sodium Sulfate
Procedure:
To a solution of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 eq) in DMF or acetonitrile, add potassium carbonate or cesium carbonate (2.0 eq).
Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to separate the mono-alkylated regioisomers and any di-alkylated product.
Expert Insight: The choice of base and solvent can influence the regioselectivity of alkylation. Less polar solvents and bulkier bases may favor alkylation at the more sterically accessible nitrogen. A detailed analysis of the product mixture by NMR will be crucial to determine the site of functionalization.
Reductive amination provides an alternative route to N-alkylation, particularly for introducing more complex substituents. This method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
Materials:
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Aldehyde or Ketone (1.0-1.5 eq)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (catalytic amount)
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Magnesium Sulfate
Procedure:
Dissolve 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 eq) and the aldehyde or ketone (1.0-1.5 eq) in DCM or DCE.
Add a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours.
Continue stirring at room temperature for 12-24 hours.
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the product by silica gel chromatography.
B. N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly impact the biological activity of the compound.
This is a standard method for the formation of amides.[6]
Dissolve 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 eq) and triethylamine or pyridine (1.5-2.0 eq) in DCM or THF and cool to 0 °C.
Add the acyl chloride or anhydride (1.0-1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-6 hours.
Quench with saturated sodium bicarbonate solution and extract with DCM.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by silica gel chromatography.
This method allows for the formation of amides from carboxylic acids using a coupling agent.
Materials:
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Carboxylic Acid (1.0-1.2 eq)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Sodium Sulfate
Procedure:
To a solution of the carboxylic acid (1.0-1.2 eq) in DMF or DCM, add HATU or HBTU (1.2 eq) and DIPEA (2.0-3.0 eq).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add a solution of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 eq) in DMF or DCM.
Stir the reaction at room temperature for 6-18 hours.
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify the product by silica gel chromatography.
Figure 2: Workflow for N-functionalization of the 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core.
III. C3-Position Functionalization of the Pyrazole Ring
The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. This provides an opportunity to introduce a variety of functional groups.
Protocol 7: Electrophilic Bromination at the C3-Position
Halogenation, particularly bromination, at the C3 position introduces a versatile handle for further transformations such as cross-coupling reactions.
Materials:
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
Saturated Sodium Thiosulfate solution
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Sodium Sulfate
Procedure:
Dissolve 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile or DCM.
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
Quench the reaction with saturated sodium thiosulfate solution to remove any unreacted bromine.
Wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify the product by silica gel chromatography to afford 3-bromo-5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Expert Insight: The resulting 3-bromo derivative is a valuable intermediate. It can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents at the C3 position, respectively.
Data Summary
Functionalization Strategy
Reagents
Key Product
Potential for Further Diversification
N-Alkylation
Alkyl halides, Aldehydes/Ketones
N-Alkyl/Aryl derivatives
High
N-Acylation
Acyl chlorides, Carboxylic acids
N-Acyl derivatives
Moderate
C3-Bromination
N-Bromosuccinimide
3-Bromo derivative
Very High (via cross-coupling)
Conclusion
The 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold presents multiple avenues for chemical modification. The strategic functionalization of the nitrogen atoms within the saturated pyrimidine ring and the C3 position of the pyrazole core allows for the generation of diverse libraries of novel compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold in their drug discovery endeavors. Careful optimization of reaction conditions and thorough characterization of products will be paramount to success.
References
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021;26(9):2708. [Link]
A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry. 2013;66(11):1436-1441. [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2023;14(10):1885-1913. [Link]
Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry. 2021;17:2054-2063. [Link]
An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry. 2017;126:90-111. [Link]
Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines: elucidation of the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. Journal of the Chemical Society, Perkin Transactions 2. 2000;(5):841-846. [Link]
Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank. 2016;2016(4):M904. [Link]
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. Dyes and Pigments. 2016;125:29-39. [Link]
Synthesis of n-alkylated derivatives of 1-(4-methoxyphenyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-ones as potential anticonvulsants. Scripta Scientifica Pharmaceutica. 2015;2(1):25-30. [Link]
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry. 2020;24(12):1336-1357. [Link]
N‐arylation of pyrazolo[1,5‐a]pyrimidin‐7‐amine. Asian Journal of Organic Chemistry. 2020;9(1):103-107. [Link]
ChemInform Abstract: A Novel Synthesis of Tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones. ChemInform. 2010;41(32). [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. 2022;3(2):101-115. [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals. 2024;17(8):998. [Link]
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences. 2020;132(1):78. [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. 2025;30(19):4637. [Link]
Pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidines to develop functionalized ligands to target adenosine receptors. European Journal of Medicinal Chemistry. 2019;182:111624. [Link]
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ChemMedChem. 2021;16(15):2327-2341. [Link]
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. 2025;27(51):14050-14054. [Link]
N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. 2020. [Link]
N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. 2004;2004(12):14-22. [Link]
Using 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a building block
Application Note: 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine [1] Part 1: Introduction & Strategic Value Title: Escaping Flatland: Utilizing 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a High-F...
Title: Escaping Flatland: Utilizing 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a High-Fsp³ Scaffold in Drug Discovery.
Abstract:
In the pursuit of novel therapeutic agents, the transition from planar, aromatic heterocycles to partially saturated systems is a proven strategy to improve physicochemical properties (solubility, metabolic stability) and explore novel chemical space. 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1698271-41-8) represents a critical building block in this domain. Unlike its fully aromatic parent, this tetrahydro- derivative possesses a puckered tetrahydropyrimidine ring fused to a planar pyrazole, offering a unique 3D vector for substituent display. This guide details the synthesis, functionalization, and application of this scaffold, emphasizing its utility as a secondary amine handle for diversity-oriented synthesis.
Key Advantages:
Enhanced Solubility: Disruption of planarity reduces crystal lattice energy and improves aqueous solubility compared to the fully aromatic analog.
Defined Stereochemistry Potential: The chiral centers at C-5 and C-7 (in enantiopure synthesis) allow for precise probing of receptor binding pockets.
Versatile Reactivity: Features two distinct nucleophilic sites: the aliphatic secondary amine (N-4) and the aromatic C-3 position.
Physical State: Typically a viscous oil or low-melting solid.
Storage: Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at -20°C.
Synthesis Workflow
While commercially available, in-house synthesis allows for scale-up and derivatization. The most robust route involves the condensation of 3-aminopyrazole with a 1,3-diketone followed by selective reduction.
Step 1: Cyclocondensation (Formation of Aromatic Core)
Rationale: NaBH₄ in carboxylic acids forms acyloxyborohydrides, which are potent reducing agents capable of reducing the electron-deficient pyrimidine ring while sparing the electron-rich pyrazole.
Detailed Protocol:
A. Synthesis of 5,7-Diethylpyrazolo[1,5-a]pyrimidine (Intermediate)
Charge: In a 250 mL round-bottom flask, dissolve 3-aminopyrazole (8.3 g, 100 mmol) in glacial acetic acid (50 mL).
Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of aminopyrazole.
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) and neutralize with solid Na₂CO₃ until pH ~8.
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from ethanol or purify via flash chromatography (0-40% EtOAc in Hexanes) to yield the aromatic intermediate.
B. Reduction to 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Solvation: Dissolve the aromatic intermediate (5.0 g, ~28 mmol) in glacial acetic acid (40 mL) at 15°C.
Reduction: Add NaBH₄ (4.2 g, 110 mmol) portion-wise over 1 hour. Caution: Vigorous hydrogen gas evolution. Maintain temperature < 20°C.
Stir: Allow the reaction to stir at room temperature for 3 hours.
Quench: Carefully pour the reaction mixture into ice-cold NaOH solution (20% aq) to adjust pH to >10. Note: High pH is required to extract the secondary amine.
Extraction: Extract with DCM (3 x 50 mL). The product is moderately polar.
Isolation: Dry over MgSO₄ (Na₂SO₄ can trap amines) and concentrate.
Storage: The resulting oil is the target tetrahydro- compound. Convert to HCl salt for long-term stability if not using immediately.
Part 3: Functionalization & Reactivity
This scaffold offers a "dual-handle" reactivity profile, allowing independent modification of the aliphatic ring (N-4) and the aromatic ring (C-3).
Reactivity Map (DOT Diagram)
Caption: Orthogonal reactivity map demonstrating the independent functionalization of the aliphatic N-4 amine and the aromatic C-3 carbon.
Protocol: N-4 Library Generation (Urea Formation)
The N-4 amine is the primary vector for diversity.
Dissolve scaffold (1.0 eq) in DCM.
Add DIPEA (1.5 eq) and the desired Isocyanate (1.1 eq).
Stir at RT for 2 hours.
Scavenge excess isocyanate with polymer-supported trisamine resin.
Filter and concentrate to yield the urea derivative.
Protocol: C-3 Regioselective Bromination
To enable cross-coupling, the C-3 position must be activated.
Dissolve the N-protected scaffold (e.g., N-acetyl derivative) in DMF.
Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C.
Stir for 1 hour. The reaction is highly regioselective for the C-3 position due to the electron-rich nature of the pyrazole.
Precipitate in water and filter.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Design (Case Study)
Pyrazolo[1,5-a]pyrimidines are established scaffolds for ATP-competitive kinase inhibitors (e.g., Dinaciclib analogs). The tetrahydro variant allows for the exploration of non-planar binding regions.
Design Logic:
Hinge Binder: The pyrazole N-2 (and potentially C-3 substituents) can interact with the kinase hinge region.
Solvent Front: The 5,7-diethyl groups project into the solvent channel or hydrophobic pockets, depending on the puckering.
Ribose Pocket: The N-4 substituent can be tailored to occupy the ribose binding pocket.
"Escaping Flatland" Metrics
Using this scaffold improves the Fraction of sp³ carbons (Fsp³) .
Aromatic Parent: Fsp³ = 0.2 (only ethyl groups).
Tetrahydro Scaffold: Fsp³ = 0.7 (ethyl groups + 3 ring carbons).
Impact: Higher Fsp³ correlates with improved clinical success rates due to better solubility and reduced promiscuity (off-target binding).
Part 5: Safety & Handling
Hazard Identification:
H302: Harmful if swallowed.
H315/H319: Causes skin and eye irritation.
Personal Protective Equipment (PPE):
Nitrile gloves (0.11 mm thickness minimum).
Chemical splash goggles.
Fume hood usage is mandatory during synthesis, especially during NaBH₄ reduction (hydrogen gas evolution).
Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
Part 6: References
Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines:
Kovygin, Y. A., et al. "Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles." Synthesis, 2023.[3][4]
Pyrazolo[1,5-a]pyrimidine Scaffold Review:
Hassan, A. S., et al. "Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications." RSC Advances, 2025.
General Synthesis of Pyrazolo[1,5-a]pyrimidines:
Marjani, A. P., et al.[5] "The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives." Arkivoc, 2015.[5]
Kinase Inhibitor Applications:
Fathalla, M., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Molecules, 2024.[6]
Commercial Availability & CAS Verification:
AK Scientific Catalog Entry for CAS 1698271-41-8.[7]
Application Note: Scalable Synthesis of Tetrahydro-pyrazolo[1,5-a]pyrimidine Derivatives
Executive Summary The tetrahydro-pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDK2, KDR), anti-infectives, and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydro-pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDK2, KDR), anti-infectives, and anxiolytics. While classical methods often rely on the condensation of aminopyrazoles with 1,3-dicarbonyls to yield fully aromatic systems, the synthesis of the tetrahydro- derivatives (saturation at the 4,5,6,7-positions) presents unique challenges in regiocontrol and stereoselectivity.
This Application Note details a robust, scalable Multicomponent Reaction (MCR) protocol. Unlike traditional step-wise synthesis, this "One-Pot" approach utilizes a Knoevenagel-Michael-Cyclization cascade to assemble the tetrahydro-pyrimidine ring. This method minimizes solvent waste, eliminates chromatographic purification, and is validated for multigram-to-kilogram scale-up.
Strategic Reaction Pathway
To achieve the tetrahydro-pyrazolo[1,5-a]pyrimidine core, we bypass the fully aromatic intermediates. Instead, we employ a three-component condensation involving a 5-aminopyrazole , an aldehyde , and an active methylene compound (e.g., Meldrum's acid or 1,3-dicarbonyls).
Retrosynthetic Analysis & Mechanism
The reaction proceeds via the in situ formation of an arylidene intermediate (Knoevenagel product), which undergoes a Michael addition by the aminopyrazole, followed by intramolecular cyclization.
Figure 1: Mechanistic cascade for the formation of the tetrahydro-pyrazolo[1,5-a]pyrimidine core. The sequence ensures atom economy and reduces isolation steps.
Protocol 1: Green One-Pot Synthesis (Meldrum’s Acid Route)
This protocol utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as the active methylene component. This route is preferred for scale-up because the acetone byproduct is volatile and non-toxic, and the resulting products often crystallize directly from the reaction medium, avoiding silica gel chromatography.
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
5-Amino-3-methylpyrazole
1.0
Nucleophile
Purity >98% (avoid hydrazine contamination)
Benzaldehyde derivative
1.0
Electrophile
Freshly distilled if liquid
Meldrum's Acid
1.0
C3-Synthon
Dry, free-flowing powder
Ethanol (EtOH)
Solvent
Medium
95% or Absolute (Water tolerance is high)
L-Proline
0.1
Catalyst
Promotes Knoevenagel step
Step-by-Step Methodology
Step 1: Pre-activation (Knoevenagel Condensation)
Charge a round-bottom flask with Benzaldehyde (10 mmol) and Meldrum's Acid (10 mmol, 1.44 g).
Add Ethanol (20 mL) and L-Proline (1 mmol, 115 mg).
Stir at room temperature for 15–30 minutes.
Observation: The solution may turn slightly yellow/turbid as the arylidene adduct forms.
Checkpoint: TLC (Hexane:EtOAc 7:3) should show consumption of the aldehyde.
Step 2: Hetero-annulation
4. Add 5-Amino-3-methylpyrazole (10 mmol, 0.97 g) to the reaction mixture.
5. Heat the mixture to Reflux (78 °C) .
6. Maintain reflux for 3–5 hours.
Process Note: For kilogram scale, control the heating ramp to prevent rapid CO2 evolution (if decarboxylation is intended) or acetone release.
Step 3: Work-up & Isolation (The "Crash-Out" Method)
7. Cool the reaction mixture slowly to room temperature (20–25 °C).
8. Further cool to 0–4 °C using an ice bath for 1 hour.
9. Filtration: Collect the precipitate via vacuum filtration.
10. Wash: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aldehyde.
11. Drying: Dry in a vacuum oven at 45 °C for 6 hours.
Yield Expectation: 80–92%
Purity: >95% (HPLC).
Protocol 2: Regioselective Synthesis via
-Keto Esters
When using linear
-keto esters (e.g., ethyl acetoacetate) instead of cyclic Meldrum's acid, regioselectivity (7-one vs 5-one) becomes the critical quality attribute. This protocol favors the 7-one isomer, which is thermodynamically stable and pharmacologically relevant.
Process Parameters
Solvent: Acetic Acid (Glacial) is superior to Ethanol for this specific transformation as it promotes the protonation of the exocyclic amine, directing the initial attack via the ring nitrogen (N1) to the ketone carbonyl.
Temperature: High temperature (Reflux, ~118 °C) favors the thermodynamic product.
Workflow Diagram
Figure 2: Downstream processing (DSP) logic for isolating pyrazolo[1,5-a]pyrimidine derivatives from acidic media.
Troubleshooting & Optimization (E-E-A-T)
This section addresses common failure modes based on process chemistry experience.
Failure Mode
Root Cause
Corrective Action
Low Yield / Oiling Out
Incomplete cyclization or residual solvent.
Switch solvent to n-Butanol (higher boiling point, 117 °C) to drive the reaction to completion. Use seeding crystals during cooling.
Regioisomer Mixture
Kinetic vs. Thermodynamic control failure.
Acid catalysis is key. Ensure Glacial Acetic Acid is used. If using EtOH, add catalytic HCl or p-TsOH to direct regioselectivity towards the 7-one.
Impurity: Bis-imine
Excess aldehyde reacting with both amines.
Ensure strict 1:1:1 stoichiometry . Pre-mix Aldehyde + Active Methylene (Step 1) before adding the aminopyrazole.
Coloration (Red/Brown)
Oxidation of the aminopyrazole.
Perform the reaction under an inert atmosphere (Nitrogen/Argon ) if the amine is electron-rich.
Scalability & Safety Assessment
Green Chemistry Metrics
Atom Economy: High. The only byproducts are water and ethanol (or acetone if using Meldrum's).
Solvent Selection: Ethanol and Water are Class 3 (low toxicity) solvents suitable for GMP manufacturing.
Energy: Reflux is required, but reaction times are short (<5 hours).
Safety Hazards
Aminopyrazoles: Potential skin irritants. Handle with PPE.
Meldrum's Acid: Decomposes to acetone and CO2. Ensure reactor venting is sized appropriately for gas evolution on scale-up (>1 kg).
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025. Link
Context: Validates the biological importance and general synthetic strategies including green chemistry approaches.
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 2025. Link
Context: Provides the authoritative method for controlling regioselectivity using Meldrum's acid, a core component of Protocol 1.
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 2018. Link
Context: Compares microwave vs.
One-pot synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions. Molecular Diversity, 2013.[1] Link
Context: Establishes the viability of the multicomponent "hetero-annulation" str
Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 2016.[2] Link
Context: Supports the "Green" protocol using minimal solvent and simple workup procedures.[3]
Solvent selection for dissolving 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Application Notes and Protocols Topic: Solvent Selection for Dissolving 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Audience: Researchers, scientists, and drug development professionals. Guide to Solvent Selection...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: Solvent Selection for Dissolving 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Guide to Solvent Selection and Solution Stability for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Authored by: Senior Application Scientist
Introduction: The Critical Role of Solvent Selection
The compound 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in medicinal chemistry.[1][2][3] The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[4] The successful progression of any research or development project involving this molecule—be it for chemical synthesis, purification, biological screening, or formulation—is fundamentally dependent on an appropriate choice of solvent.
An incorrect solvent can lead to poor solubility, compound precipitation, degradation, or misleading biological data. This guide provides a comprehensive framework for selecting a suitable solvent system for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. It combines theoretical principles with robust, step-by-step experimental protocols for determining both solubility and solution stability, ensuring the integrity and reproducibility of your experimental outcomes.
Molecular Profile and Solubility Predictions
A rational approach to solvent selection begins with an analysis of the solute's physicochemical properties.
Structural Analysis:
Core Scaffold: The molecule is built on a fused pyrazolo[1,5-a]pyrimidine ring system.
Saturation: The 4H,5H,6H,7H designation indicates a fully saturated tetrahydropyrimidine ring. This differs significantly from a fully aromatic system, reducing rigidity and increasing its three-dimensional character.
Substituents: Two ethyl groups are present at positions 5 and 7. These alkyl groups increase the lipophilicity (greasiness) of the molecule.
Hydrogen Bonding: The nitrogen atoms in the heterocyclic core act as hydrogen bond acceptors. The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor.
Predicted Solubility Behavior:
Based on this structure, 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be classified as a moderately polar, lipophilic compound. The "like dissolves like" principle suggests it will be most soluble in solvents of intermediate polarity.
Likely Soluble In: A range of polar aprotic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate) and more polar solvents like Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).[6]
The logical workflow for selecting a solvent is a multi-stage process, moving from theoretical prediction to empirical verification.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-57-SOL
Subject: Improving solubility of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in aqueous media
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Molecule Profile
You are encountering solubility challenges with 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine . To resolve this, we must first deconstruct the physicochemical barriers inherent to this scaffold.
Chemical Nature: This is a lipophilic weak base .
"4H,5H,6H,7H-tetrahydro": The pyrimidine ring is saturated, behaving structurally like a piperidine ring fused to a pyrazole. This breaks the planarity of the aromatic analog, potentially lowering crystal lattice energy, but it also creates a flexible hydrophobic region.
"5,7-Diethyl": These alkyl chains significantly increase the LogP (partition coefficient), creating a high hydrophobic surface area that repels water molecules.
Basicity: Unlike its fully aromatic counterpart, the nitrogen at position 4 (N4) in the tetrahydro ring acts more like a secondary/tertiary amine, making it a distinct protonation site.
The Core Issue: The compound suffers from the "Grease Ball" effect—the diethyl groups drive aggregation in water before the polar nitrogens can interact with the solvent.
Module 1: The pH Manipulation Strategy (Salt Formation)
The Science:
As a weak base, this molecule exists in equilibrium between its neutral (insoluble) and ionized (soluble) forms. In neutral water (pH 7), the lipophilic neutral form dominates, leading to precipitation. By lowering the pH below the molecule's pKa (likely ~8.5–9.5 for the saturated N4 amine), we protonate the nitrogen, introducing a positive charge that disrupts aggregation and forces hydration.
Protocol: In Situ Salt Formation
Use this for preparing stock solutions for immediate use.[1]
Calculate Molar Equivalents: Determine the moles of your compound.
Acid Selection: Use 1.0 to 1.1 equivalents of Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA) . MSA is often superior for lipophilic bases as the mesylate anion acts as a hydrotrope.
The "Wetting" Step: Do not add water yet. Add the acid (dissolved in a minimal amount of ethanol or DMSO) directly to the powder.
Dilution: Slowly add your aqueous buffer (pH adjusted to < 5.0 if possible).
Troubleshooting Table: Acid Selection
Acid Type
Recommended Concentration
Pros
Cons
0.1N HCl
1.05 eq
Biologically compatible; volatile (easy to remove).[1]
Chloride salts can sometimes salt-out (Common Ion Effect).[1]
Methanesulfonic Acid (MSA)
1.0 eq
Excellent solubilizer for lipophilic bases; stable salts.
Harder to remove if recovering compound; acidic residue.
Module 2: Cosolvent Systems (The "Golden Triangle")
If pH adjustment is not viable (e.g., cell assays requiring pH 7.4), you must use a cosolvent system. The goal is to match the dielectric constant of the solvent mixture to the solute.
Recommended System: The "DMSO-PEG-Water" Bridge
Pure DMSO stocks often precipitate when dumped into water ("The Crash-Out").[1] You need an intermediate bridge.
Step-by-Step Protocol:
Primary Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM).
Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .
Why? PEG coats the hydrophobic diethyl groups, preventing immediate aggregation.
Final Dilution: Slowly add the PEG/DMSO mix to your aqueous media with rapid vortexing.
Visualizing the Workflow:
Figure 1: The "Crash-Out" Prevention Workflow.[1] Direct addition of DMSO stocks to water often fails for diethyl-substituted heterocycles.[1] The PEG intermediate step acts as a surfactant bridge.
For animal studies or highly sensitive cell assays where DMSO is toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] The hydrophobic cavity of the cyclodextrin encapsulates the diethyl-pyrazolo moiety, while the hydrophilic exterior interacts with water.
Protocol: Complexation
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1] Stir until clear.
Addition: Add your solid compound to this vehicle.
Energy Input: Sonicate for 30–60 minutes at 37°C. The solution may remain cloudy initially.
Equilibration: Shake at room temperature for 24 hours.
Filtration: Filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized inclusion complex.
Module 4: Troubleshooting & FAQ
Q1: My compound precipitates immediately upon adding the stock to the cell culture media.
Diagnosis: This is "Kinetic Precipitation." The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.
Fix:
Warm your media to 37°C before addition.
Submerge the pipette tip into the media while dispensing.
Vortex during addition (if possible) or swirl immediately.
Switch to the PEG-400 bridge method (Module 2).[1]
Q2: Can I use Tween 80?
Answer: Yes, but with caution. Polysorbate 80 (Tween 80) is effective at 0.1% - 0.5% for preventing aggregation.[1] However, it can lyse sensitive cells and interfere with some kinase assays. Use HP-β-CD (Module 3) if biological interference is a concern.[1]
Q3: Is the compound stable in acidic buffers?
Answer: Tetrahydropyrazolo[1,5-a]pyrimidines are generally stable in mild acid (pH 4–6).[1] However, strong acids combined with high heat could potentially induce ring opening or oxidation of the saturated ring. Always prepare fresh.
Q4: Why does the literature mention "Amorphous Solid Dispersions"?
Answer: This is for oral dosing (pills), not aqueous media. It involves melting the drug with a polymer (like HPMC-AS) to freeze it in a non-crystalline state.[1] For your liquid applications, stick to Solvent/Surfactant methods.
Decision Matrix: Selecting the Right Method
Figure 2: Method Selection Matrix based on experimental constraints.[1]
References
Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives. ACS Medicinal Chemistry Letters. (2018). Demonstrates polymer and cosolvent strategies for hydrophobic pyrazolo-pyrimidine scaffolds.[1] [1]
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Hilaris Publisher. Reviews the use of surfactants and cyclodextrins for lipophilic heterocycles.[2]
Physical Properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. BenchChem. Provides baseline physical data for the pyrazolo[1,5-a]pyrimidine core.[1][3][4][5] [1]
PubChem Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives. National Library of Medicine.[1][6] Structural and physicochemical data for tetrahydro derivatives. [1]
Dissociation Constants and pKa Values for Acids. LardBucket Archive. Reference for selecting appropriate counter-ions (acids) for salt formation.
Technical Support Center: Synthesis of 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Executive Technical Overview The synthesis of 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves the construction of a bicyclic heterocycle followed by the selective saturation of the pyrimidine ring. This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Overview
The synthesis of 5,7-Diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves the construction of a bicyclic heterocycle followed by the selective saturation of the pyrimidine ring. This scaffold is critical in medicinal chemistry, often serving as a bioisostere for purines in kinase inhibitors (e.g., CDK, CK2) and phosphodiesterase (PDE) inhibitors.
The standard industrial and lab-scale route is a two-stage protocol :
Cyclocondensation: Reaction of 3-aminopyrazole with 3,5-heptanedione to form the aromatic intermediate.
Selective Reduction: Saturation of the pyrimidine moiety using sodium borohydride (
) in acetic acid or catalytic hydrogenation.
This guide addresses the common yield-killing bottlenecks: incomplete cyclization due to water retention and "over/under" reduction during the saturation phase.
Synthetic Workflow & Logic
The following diagram illustrates the critical pathway and decision nodes for optimizing this specific molecule.
Figure 1: Logical flow for the synthesis of 5,7-diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, highlighting critical troubleshooting nodes.
Module 1: The Cyclocondensation (Aromatic Formation)
Objective: Synthesize the 5,7-diethylpyrazolo[1,5-a]pyrimidine intermediate.
Reaction: 3-Aminopyrazole + 3,5-Heptanedione
Product + .
Standard Protocol
Dissolve 3-aminopyrazole (1.0 eq) and 3,5-heptanedione (1.1 eq) in Glacial Acetic Acid (5 mL/mmol).
Reflux at 110°C–120°C for 4–6 hours.
Monitor via TLC (EtOAc/Hexane 1:1). The intermediate is usually less polar than the starting amine.
Workup: Evaporate solvent, neutralize with saturated
, and extract with DCM.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Water inhibition
The reaction generates 2 equivalents of water, which inhibits the imine formation. Action: Use a Dean-Stark trap (if using toluene) or add molecular sieves (4Å) if using acetic acid/ethanol.
Sticky/Oily Crude
Polymerization of diketone
3,5-heptanedione can self-condense. Action: Add the diketone slowly to the refluxing amine solution rather than mixing all at once.
Regioisomer Impurities
N/A for this target
Since 3,5-heptanedione is symmetric, regioisomers (5,7 vs 7,5) are chemically identical. If you see two spots, one is likely the monocondensed intermediate (open chain). Action: Increase reflux time.
Expert Insight: While ethanol is often cited as a solvent, Glacial Acetic Acid is superior for this specific diethyl derivative. It acts as both solvent and catalyst, protonating the carbonyls of the heptanedione to facilitate nucleophilic attack by the pyrazole nitrogen [1].
Module 2: The Selective Reduction (Target Formation)
Objective: Reduce the aromatic pyrimidine ring to the tetrahydro state without reducing the pyrazole ring.
Reaction: Aromatic Intermediate +
Tetrahydro Target.
Standard Protocol
Dissolve the aromatic intermediate in Glacial Acetic Acid at
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
Workup: Quench with ice water, basify to pH > 10 with NaOH (to break Boron-amine complexes), and extract with EtOAc.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Dihydro Impurity (Incomplete Reduction)
Insufficient Hydride
The reduction proceeds stepwise: Aromatic Dihydro Tetrahydro. Action: Re-cool to and add another 2–3 eq of . Maintain reaction time.
Low Yield after Workup
Boron Complexation
The amine nitrogen often complexes with boron species, making it water-soluble. Action: Ensure the quench is strongly basic (pH 12) and stir the biphasic quench mixture for 30 mins before separation.
Over-reduction (Ring Opening)
Temperature too high
High temps (>50°C) can cleave the C-N bond. Action: Keep the reaction strictly between and .
Expert Insight: The choice of Acetic Acid as the solvent for
reduction is counter-intuitive but essential. It generates acyloxyborohydrides in situ, which are electrophilic reducing agents capable of reducing the electron-deficient pyrimidine ring, a transformation that standard in ethanol cannot achieve efficiently [2].
FAQ: Addressing Specific User Pain Points
Q1: Why do I see a persistent impurity just below my product spot on TLC during the reduction step?A: This is likely the 4,7-dihydro intermediate. The reduction of the double bond between C6 and C7 is the slowest step.
Fix: Increase the equivalents of
to 10 eq total. If the problem persists, switch to catalytic hydrogenation (, 50 psi, 10% Pd/C in MeOH) which is cleaner but requires a pressure vessel [3].
Q2: My final product is an oil, but the literature says it should be a solid. Why?A: The 5,7-diethyl substitution increases lipophilicity and disrupts crystal packing compared to the dimethyl analog.
Fix: Convert the free base to a hydrochloride salt. Dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane). The HCl salt is almost always a stable solid.
Q3: Can I use 3,5-heptanedione directly with 3-aminopyrazole in a "one-pot" reduction?A: generally, No . The water generated in the first step will decompose the borohydride in the second step.
Fix: You must isolate the aromatic intermediate or, at minimum, evaporate the reaction solvent of step 1 to dryness before adding fresh acetic acid and reducing agent for step 2.
References
Marjani, A. P., Khalafy, J., Salami, F., & Ezzati, M. (2015).[1] The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc, 2015(5), 277-286.[1] Link
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. Link
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization.[2][3][4] Chimica Oggi-Chemistry Today, 36(2), 14. Link
Aggarwal, R., Kumar, V., Kumar, R., & Mahajan, D. (2011). Synthesis and antimicrobial activity of some new 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. Journal of Chemical Sciences, 123, 605-613. Link
Diethyl-substituted pyrazolo[3,4-d]pyrimidines (and their [1,5-a] analogues) represent a specific purification paradox in medicinal chemistry. They possess a lipophilic tail (the diethyl moiety) attached to a polar, basic core (the pyrazolopyrimidine).
This duality creates three distinct failure modes during purification:
Streaking: The basic nitrogens (N5/N7) hydrogen-bond aggressively with acidic silanols on silica gel.
Regioisomerism: Synthesis often yields N1- and N2-alkylated isomers with nearly identical
values.
Oiling Out: The flexible diethyl chains disrupt crystal lattice packing, leading to oils rather than solids during recrystallization.
This guide provides self-validating protocols to resolve these specific issues.
Module 1: Chromatographic Tailing (The "Sticky" Peak)
Symptom: Your compound elutes as a broad streak rather than a tight band, contaminating later fractions.
Root Cause: The pyrimidine nitrogens are acting as Lewis bases, interacting with the acidic silanol (Si-OH) groups of the stationary phase.
The Protocol: The "Base-Shield" Strategy
Do not simply "add base." You must saturate the silica's active sites before your compound interacts with them.
Step-by-Step Workflow:
Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .
Mobile Phase Adjustment: Reduce TEA concentration to 0.1% - 0.5% for the actual run. High concentrations of TEA can degrade silica over time and mask UV detection.
Solvent Choice: For diethyl-substituted variants, avoid DCM/MeOH initially. The diethyl group makes the molecule lipophilic enough for Hexanes/Ethyl Acetate (EtOAc) .
Start: 10% EtOAc in Hexanes (+0.5% TEA).
Gradient: Ramp to 60% EtOAc.
Expert Insight: If TEA is incompatible with your downstream steps (e.g., biological assays sensitive to amine salts), use 1% Ammonium Hydroxide (NH₄OH) in the methanol component of a DCM/MeOH system. Ammonia is volatile and easier to remove.
Visualizing the Mechanism
Caption: Mechanism of amine tailing. TEA (Green) competitively binds to acidic silanols, preventing the drug molecule (Blue) from "sticking," resulting in sharp peaks.
Module 2: Regioisomer Separation (The "Twin" Problem)
Symptom: NMR shows a mixture of two isomers (usually N1- and N2-alkylated) that co-elute on TLC.
Root Cause: The pyrazole ring tautomerizes, allowing alkylation at either nitrogen. The dipole moments differ, but often not enough for standard flash chromatography.
The Protocol: Dipole-Vector Chromatography
N1-alkylated isomers generally have a lower dipole moment (less polar) than N2-alkylated isomers because the lone pair vectors partially cancel out.
Differentiation Strategy:
TLC Optimization: Do not use high-polarity solvents. Use a low-polarity system to maximize the
.
Recommended: Toluene:Acetone (9:1) or Toluene:EtOAc (8:2).
Observation: The N1-isomer (less polar) usually elutes before the N2-isomer.
Identification (NOE NMR):
N1-isomer: NOE correlation observed between the alkyl group protons and the C3-H (or C3-substituent).
N2-isomer: NOE correlation observed between the alkyl group protons and both C3-H and the pyrimidine ring protons (if proximal), or lack of strong C3 correlation compared to N1.
Data Table: Isomer Properties
Feature
N1-Alkylated Isomer
N2-Alkylated Isomer
Polarity
Lower (More Lipophilic)
Higher (More Polar)
Elution Order (Normal Phase)
Elutes First (Fast)
Elutes Second (Slow)
Thermodynamic Stability
Generally More Stable
Kinetic Product (Often)
NOE Signal
Strong interaction with C3-R
Weak/No interaction with C3-R
Module 3: Solubility & Crystallization (The "Oiling" Problem)
Symptom: Upon cooling a hot saturated solution, the product separates as a separate liquid phase (oil) at the bottom rather than crystals.[1][2][3]
Root Cause: The diethyl substituents possess high rotational freedom (entropy), preventing the molecules from locking into a lattice (enthalpy) before the saturation limit is reached.
The Protocol: The "Scratch and Seed" Method
You must force the system into the Metastable Zone without crossing into the Oiling Out Zone (Liquid-Liquid Phase Separation).
Step-by-Step Workflow:
Solvent Selection: Avoid single solvents. Use a Solvent/Anti-solvent pair.
Solvent: Ethanol or Isopropanol (dissolves the diethyl chains).
Anti-solvent: Water or Hexane.
The Procedure:
Dissolve crude material in minimal hot Ethanol (
C).
Add warm Water dropwise until faint turbidity persists.
CRITICAL STEP: Add a single drop of Ethanol to clear the turbidity.
Let cool to room temperature slowly (wrap flask in foil/towel).
If oil forms:[1][2][3][4] Reheat until dissolved. Scratch the glass side-wall with a glass rod vigorously to create nucleation sites.
Rescue Mode: If it still oils out, use Trituration .[2]
Add cold Pentane or Diethyl Ether to the oil.
Sonicate for 10 minutes. The mechanical energy often forces the oil to solidify into an amorphous powder, which can then be recrystallized properly.
Visualizing the Workflow
Caption: Decision tree for handling "oiling out" phenomena. Note the trituration loop to convert oil to solid before re-attempting crystallization.
FAQ: Frequently Asked Questions
Q: Can I use reverse-phase (C18) HPLC for these compounds?A: Yes, but standard acidic conditions (0.1% TFA) may cause peak fronting due to the basic nitrogens. Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) if your column is chemically resistant (e.g., hybrid silica). This keeps the amine deprotonated (neutral), improving peak shape and retention.[5]
Q: My compound is stuck on the column even with 100% EtOAc.A: The diethyl group adds lipophilicity, but the core is very polar. Switch to DCM:MeOH (95:5) . If still stuck, add 1% NH₄OH to the MeOH. The ammonia competes for the binding sites more effectively than TEA in high-polarity modes.
Q: How do I remove residual Palladium after Suzuki coupling of the core?A: Pyrazolopyrimidines are excellent ligands for Pd. Standard washes won't work. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic phase with aqueous N-Acetylcysteine solution.
References
Hanefeld, U. et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega. Link
Grounding: Explains the N1 vs N2 selectivity mechanisms in pyrazolopyrimidines.
Phenomenex Technical Guide. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Link
Grounding: Validates the use of TEA and high pH buffers for basic heterocycle purification.
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Link
Grounding: Provides the thermodynamic basis for the "oiling out" phenomenon and seeding strategies.
BenchChem Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Link
Grounding: Confirms protocol for amine-silica interactions.
Troubleshooting ring closure reactions for pyrazolo[1,5-a]pyrimidine
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., CK2, Pi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., CK2, Pim-1, Trk) and GABA-A receptor modulators.[1] The primary synthetic challenge lies in regiocontrol . The condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (β-diketones, β-keto esters) can theoretically yield two regioisomers (5-substituted vs. 7-substituted).
This guide addresses the three most critical failure modes: Regioselectivity drift , Reaction stalling (incomplete cyclization) , and Purification difficulties .
Module 1: The Regioselectivity Challenge
Q: Why am I consistently getting a mixture of 5- and 7-substituted isomers?
A: This is a thermodynamic vs. kinetic control issue governed by the nucleophilicity of the aminopyrazole nitrogens.
The 3(5)-aminopyrazole exists in tautomeric equilibrium. It possesses two nucleophilic sites:
Exocyclic Amine (-NH₂): Generally acts as a "hard" nucleophile.
Endocyclic Ring Nitrogen (N1/N2): Acts as a "soft" nucleophile.
The Mechanism of Failure:
When reacting with an unsymmetrical 1,3-electrophile (e.g., a β-keto ester like ethyl acetoacetate), the exocyclic amine typically attacks the most electrophilic carbon first (the ketone). This forms an intermediate imine/enamine, which then cyclizes onto the ester to form the 7-one derivative (often depicted as the 7-hydroxy tautomer).
However, steric hindrance on the electrophile or changes in solvent pH can invert this preference, leading to the 5-one isomer .
Corrective Action:
Acidic Conditions (Glacial AcOH): Promotes protonation of the carbonyls, making the ketone highly reactive. Usually favors attack by the exocyclic amine on the ketone
7-one/7-substituted product .
Basic Conditions (NaOEt/EtOH): Deprotonates the pyrazole, enhancing the nucleophilicity of the ring nitrogen. This can sometimes favor initial attack on the ester or less hindered electrophilic site, altering regioselectivity.
Critical Validation Step:
Do not rely on LCMS alone, as isomers have identical masses. You must use 1D NOE or HMBC NMR.
Diagnostic Signal: Look for the cross-peak between the proton on C-6 (pyrimidine ring) and the substituent at C-5 or C-7.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Reaction Stalling
Q: My reaction stalls at the intermediate (open-chain enamine/amide). The ring won't close.
Potential Cause
Technical Explanation
Solution
Water Accumulation
The condensation releases water. In reversible reactions, water buildup pushes the equilibrium back to the starting materials.
Dean-Stark Trap: Switch solvent to Toluene/AcOH and reflux with a trap. Molecular Sieves: Add 4Å sieves to the reaction mixture.
Incorrect Protonation
In acidic media, if the amine is fully protonated (ammonium salt), it loses nucleophilicity.
Buffer the System: If using strong acid (HCl), switch to Glacial Acetic Acid (pKa ~4.75) which acts as both solvent and catalyst without fully quenching the amine.
Steric Bulk
Bulky groups (e.g., t-butyl, ortho-substituted aryls) on the 1,3-electrophile prevent planarization required for cyclization.
Microwave Irradiation: Switch to microwave heating (120–150°C, 10–30 min). The dielectric heating often overcomes the activation energy barrier that thermal reflux cannot [1].
Scenario B: Decomposition & Side Reactions
Q: I see a "messy" baseline on TLC and multiple spots. What is happening?
A: Aminopyrazoles are prone to oxidation and polymerization.
Check Starting Material: 3-aminopyrazoles degrade over time (turning dark brown). Recrystallize from ethanol before use.
Amide Formation: If using a
-keto ester, you might be forming the stable amide instead of cyclizing. Increase temperature (>110°C) to force the elimination of water/alcohol.
Solvent Interaction: Avoid acetone or ketones as solvents; the aminopyrazole will condense with the solvent itself (forming Schiff bases).
Module 3: Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting conditions and troubleshooting regioselectivity.
Caption: Figure 1. Decision tree for optimizing pyrazolo[1,5-a]pyrimidine ring closure conditions.
Module 4: Standardized Protocols
Protocol A: The "Workhorse" Method (Acidic)
Best for: General screening, robust substrates.
Dissolve 3-aminopyrazole (1.0 equiv) and 1,3-dicarbonyl (1.1 equiv) in Glacial Acetic Acid (5 mL per mmol).
Heat to reflux (118°C) for 2–4 hours. Monitor by TLC (Intermediate usually runs lower than product).
Workup: Cool to room temperature. Pour into ice-cold water. The product often precipitates as a solid.
Purification: Filter and wash with water. If no solid forms, neutralize with NaHCO₃ (carefully!) to pH 7, then extract with EtOAc.
Protocol B: The "Inversion" Method (Basic)
Best for: When Acidic method yields the wrong isomer or decomposes acid-sensitive groups.
Dissolve 3-aminopyrazole (1.0 equiv) in absolute Ethanol .
Add Sodium Ethoxide (1.2 equiv) or Piperidine (catalytic).
Add the electrophile (1.1 equiv) dropwise.
Reflux for 6–12 hours.
Workup: Evaporate EtOH. Resuspend residue in water. Acidify slightly (pH 5-6) with dilute HCl to precipitate the product if it contains acidic protons (like -OH), or extract if neutral.
Protocol C: Microwave-Assisted (High Efficiency)
Best for: Sterically hindered substrates or stalled reactions.
Combine reactants in a microwave vial with AcOH or EtOH .
Irradiate at 140°C for 15–20 minutes.
Yields are typically 15–20% higher than thermal methods due to rapid polar heating [2].
References
Portilla, J., et al. (2012).[2][3] "Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds." Tetrahedron. Link
Kaping, S., et al. (2016).[4] "A facile, regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs in the presence of KHSO4 in aqueous media assisted by ultrasound." Monatshefte für Chemie. Link
Moustafa, M.S., et al. (2022).[3] "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry. Link
Chimichi, S., et al. (1992).[5] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry. Link
Minimizing side reactions during 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine . This guide moves beyond standard textbook procedures...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine .
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls associated with the condensation-reduction sequence required for this saturated bicyclic scaffold.
Process Overview & Logic
The synthesis of the tetrahydro- derivative (4H,5H,6H,7H) typically proceeds via a two-stage cascade:
Cyclocondensation: Reaction of 3-aminopyrazole with 3,5-heptanedione to form the aromatic parent.
Selective Reduction: Hydride-mediated saturation of the pyrimidine ring.
While the condensation of a symmetrical diketone (3,5-heptanedione) eliminates regioisomeric byproducts (5,7 vs 7,5 isomers), the reduction step introduces significant complexity regarding stereochemistry (syn vs anti) and partial reduction (dihydro- intermediates).
Workflow & Impurity Map
The following diagram illustrates the reaction pathway and critical divergence points where side reactions occur.
Figure 1: Reaction pathway detailing the transition from condensation to reduction, highlighting the divergence of stereochemical impurities and partial reduction products.[1]
Troubleshooting Guide: Phase I (Cyclocondensation)
Objective: Quantitative formation of the aromatic intermediate.
Primary Reagents: 3-Aminopyrazole + 3,5-Heptanedione.
Issue: Incomplete Cyclization (Presence of Open-Chain Intermediates)
Symptom: LCMS shows a peak with Mass = [Target + 18] or broad smearing.
Mechanism: The initial nucleophilic attack forms a Schiff base (imine) or enamine. Failure to eliminate water prevents ring closure.
Diagnostic Question
Technical Resolution
Are you using a dehydrating agent?
Action: Use a Dean-Stark trap (toluene reflux) or add molecular sieves if running in ethanol. Water accumulation pushes the equilibrium back to the open-chain form.
Is the reaction medium acidic?
Action: Add catalytic Glacial Acetic Acid (5-10 mol%). Protonation of the carbonyl oxygen or the intermediate hydroxyl group is often the rate-limiting step for the final dehydration.
Are you observing "oiling out"?
Action: The intermediate may be polymerizing. Switch solvent to Ethanol/Acetic Acid (3:1) . The high solubility of the protonated intermediate in this mixture facilitates cyclization.
Issue: Dimerization of Starting Material
Symptom: Appearance of high molecular weight impurities.
Mechanism: 3-aminopyrazole is amphoteric and can self-condense or oxidize if the dicarbonyl is added too slowly or if the reaction is exposed to air for prolonged periods before heating.
Protocol Fix: Pre-dissolve the 3,5-heptanedione and add it to the amine solution under inert atmosphere (N2/Ar) before heating.
Troubleshooting Guide: Phase II (Reduction)
Objective: Stereoselective saturation (4H,5H,6H,7H) without over-reduction.
Primary Reagents: NaBH4 in Acetic Acid (or H2/Pd-C).
Issue: "Stalled" Reaction (High Levels of Dihydro- Impurity)
Symptom: LCMS shows a persistent peak at [M-2] relative to the target tetrahydro product.
Mechanism: The reduction of the aromatic ring proceeds stepwise. The 4,7-dihydro intermediate is stable and forms a "kinetic sink" if the hydride source is insufficient or the pH is incorrect.
Why it happens: In pure methanol, NaBH4 is often too mild to fully reduce the 4,7-dihydro intermediate to the tetrahydro product efficiently.
The Fix:Switch to Glacial Acetic Acid as the solvent (or co-solvent).
Chemistry: Acetic acid protonates the N4 position. The resulting iminium ion is highly electrophilic, facilitating the second hydride attack to complete the saturation [1].
Warning: Add NaBH4 slowly at 0°C–10°C. The exotherm is significant.
Issue: Stereochemical Control (Syn vs. Anti Ratio)
Symptom: NMR shows duplication of signals; two distinct peaks in HPLC with identical mass.
Mechanism: The reduction generates chiral centers at C5 and C7.
Syn-isomer (cis): Usually the major product due to the "cup-shape" of the intermediate directing hydride attack from the least hindered face.
Anti-isomer (trans): Thermodynamic product, favored at higher temperatures.
Variable
Impact on Stereoselectivity
Recommendation for High Syn Yield
Temperature
High temp increases conformational mobility, allowing anti attack.
Maintain reaction at 0°C to 15°C . Do not reflux during reduction.
Solvent
Protic solvents stabilize the transition state via H-bonding.
Use Acetic Acid or TFA/DCM . Avoid non-polar solvents.
Hydride Source
Bulky hydrides increase steric discrimination.
NaBH4 is standard. If anti is problematic, try NaCNBH3 at lower pH (slower, more selective).
Issue: Over-Reduction (Ring Opening)
Symptom: Loss of the bicyclic core; appearance of alkyl-pyrazole derivatives.
Mechanism: While the pyrazole ring is generally robust, high-pressure hydrogenation (H2, >50 psi, Pd/C) or high temperatures can reduce the pyrazole double bond or cleave the N-N bond (reductive cleavage).
Prevention: Avoid heterogeneous hydrogenation (Pd/C) if possible. Chemical reduction (NaBH4/AcOH) is chemoselective for the pyrimidine ring and leaves the pyrazole intact [2].
Frequently Asked Questions (FAQs)
Q: Can I use 3,5-heptanedione equivalents to control the reaction rate?A: No. Use a slight excess (1.1 eq) of the diketone. The amine is the limiting reagent. Excess diketone is easily removed during workup (it is an oil soluble in hexanes), whereas unreacted aminopyrazole is difficult to separate from the polar product.
Q: Why does the reaction mixture turn dark red/black during condensation?A: This indicates oxidation of the aminopyrazole starting material. Ensure the amine is white/off-white before use. If it is dark, recrystallize it. Run the condensation under Nitrogen.
Q: How do I distinguish the Dihydro- impurity from the Tetrahydro- target without MS?A:Proton NMR.
Tetrahydro (Target): Look for the methine protons at C5 and C7 (typically roughly 3.0–3.5 ppm) and the distinct CH2 signals of the ethyl groups.
Dihydro (Impurity): You will see a vinylic proton signal (or lack of saturation signal) and a shift in the NH signal. The 4,7-dihydro species often has a distinct UV shift compared to the fully saturated ring.
Q: My product is an oil. How do I crystallize it?A: 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidines are often low-melting solids or oils due to the flexible ethyl chains.
Tip: Convert it to the Hydrochloride salt . Dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane). The salt is usually a stable, white solid that is easier to handle and purify.
References
Novikova, D. S., et al. (2023).[2] "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines." Molecules, 28(18), 6608. (Demonstrates the NaBH4/AcOH reduction protocol and stereochemical outcomes).
Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today, 36(2).
Moustafa, A. H., et al. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(10), 2991.
Stability issues and storage conditions for tetrahydro-pyrazolopyrimidines
A Guide to Chemical Stability and Optimal Storage Conditions Welcome to the technical support resource for researchers working with tetrahydro-pyrazolopyrimidine derivatives. As a Senior Application Scientist, I have des...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Chemical Stability and Optimal Storage Conditions
Welcome to the technical support resource for researchers working with tetrahydro-pyrazolopyrimidine derivatives. As a Senior Application Scientist, I have designed this guide to provide not only protocols but also the underlying scientific reasoning to help you maintain the integrity of your compounds. This document addresses common stability challenges and offers practical solutions to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of tetrahydro-pyrazolopyrimidine compounds.
Q1: What are the primary factors that influence the stability of tetrahydro-pyrazolopyrimidines?
The chemical stability of any drug substance, including the tetrahydro-pyrazolopyrimidine scaffold, is intrinsically linked to its molecular structure and its environment. Based on established pharmaceutical stress testing guidelines, the most critical factors to control are pH, exposure to oxidative conditions, temperature, and light.[1][2] Forced degradation studies, which intentionally expose compounds to harsh conditions, are used to identify potential degradation pathways and develop stable formulations.[3][4]
Q2: My tetrahydro-pyrazolopyrimidine derivative seems to be degrading in my aqueous assay buffer. What could be the cause?
This is a common issue often attributed to hydrolysis. The susceptibility to hydrolysis is highly dependent on the specific substituents on the heterocyclic core and the pH of the buffer. While some derivatives have shown considerable resistance to hydrolysis at neutral pH (e.g., no degradation observed in PBS at pH 7.3 for one week), this is not universal.[5] Acidic or basic conditions can catalyze the breakdown of the molecule.[5]
Causality Insight: Hydrolysis can occur at labile functional groups (e.g., esters, amides) or, in some cases, lead to ring opening. The nitrogen atoms in the pyrimidine ring can be protonated or deprotonated depending on the pH, which can significantly alter the molecule's electronic properties and susceptibility to nucleophilic attack by water.
Q3: What are the best practices for storing solid (powder) forms of these compounds?
For long-term stability, solid compounds should be stored under conditions that minimize exposure to the primary degradation factors:
Temperature: Store at or below the recommended temperature, typically -20°C or 4°C.
Light: Use amber or opaque vials to protect against photolytic degradation.[1]
Moisture: Store in a desiccator or a tightly sealed container with a desiccant. Hygroscopic compounds can adsorb water, which may accelerate hydrolysis.
Atmosphere: For particularly sensitive compounds, consider storage under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: How should I prepare and store stock solutions for my experiments?
Proper preparation and storage of stock solutions are critical for reproducible results.
Solvent Choice: Use a dry, aprotic solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice.[6]
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume added to your aqueous experimental system, thereby reducing potential solvent effects.
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots.[6] This practice is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Troubleshooting Guide: Stability Issues in Experiments
This guide provides a problem-solving framework for common experimental challenges related to compound stability.
Problem: You observe new, unexpected peaks in your HPLC or LC-MS chromatogram when analyzing a sample that has been in an aqueous buffer for several hours.
Possible Cause: The compound is degrading under your experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying sources of sample degradation.
Key Degradation Pathways and Influencing Factors
The intrinsic stability of a tetrahydro-pyrazolopyrimidine is determined by its susceptibility to various chemical reactions. Understanding these pathways is key to preventing degradation.
Caption: Primary environmental factors leading to compound degradation.
Data Summary: Stability and Forced Degradation Conditions
The table below summarizes key stability data and typical conditions used in forced degradation studies, which are designed to probe the inherent stability of a molecule.[3]
Condition
Stress Agent
Typical Conditions
Potential Outcome
Hydrolysis
HCl (Acid)
0.1 M HCl at RT to 60°C
Degradation if acid-labile groups are present.
NaOH (Base)
0.1 M NaOH at RT to 60°C
Degradation if base-labile groups are present.
Neutral
Water or PBS (pH 7.3-7.4) at RT
Some derivatives are stable[5], but this must be confirmed.
Oxidation
Hydrogen Peroxide (H₂O₂)
3% H₂O₂ at RT
Oxidation of electron-rich moieties.
Photolysis
Light
Exposure to UV/Vis light (ICH Q1B)
Photolytic cleavage or rearrangement.
Thermolysis
Heat
50-70°C
Identifies thermally labile compounds.
Experimental Protocols
Protocol 1: Recommended Handling and Stock Solution Preparation
This protocol outlines the standard procedure for handling solid compounds and preparing DMSO stock solutions to maximize longevity.
Acclimatization: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
Weighing: Briefly open the vial in an environment with controlled humidity if possible. Weigh the desired amount of compound quickly and recap the vial immediately.
Dissolution: Add anhydrous DMSO to the weighed solid to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.
Aliquoting and Storage: Dispense the stock solution into single-use, low-volume aliquots in appropriately labeled amber or opaque microfuge tubes.
Long-Term Storage: Store the aliquots in a freezer at -20°C or -80°C. Store the original solid compound vial tightly sealed with a desiccant at the recommended temperature, protected from light.
Protocol 2: Preliminary Stability Check in Aqueous Buffer
This protocol allows for a quick assessment of your compound's stability under specific aqueous assay conditions.
Preparation: Prepare your aqueous buffer of interest (e.g., PBS, Tris).
Spiking: Dilute your DMSO stock solution into the aqueous buffer to your final experimental concentration. Ensure the final DMSO concentration is low and consistent with your assay tolerance (typically <1%).
Time Points: Immediately after preparation (T=0), take an aliquot of the solution for analysis.
Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C in an incubator).
Sampling: Take additional aliquots at relevant time points (e.g., T=2h, 8h, 24h).
Analysis: Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV or MS detection.[7]
Evaluation: Compare the peak area of the parent compound across the time points. A decrease of >5-10% indicates potential instability that requires further investigation.
By implementing these best practices and troubleshooting guides, you can significantly enhance the quality and reliability of your research involving tetrahydro-pyrazolopyrimidine compounds.
References
A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry.
pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
Scheme of pyrimidine degradation pathways showing the four steps and...
Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Forced Degradation Study as per ICH Guidelines: Wh
Dihydroazolopyrimidines: Past, Present and Perspectives in Synthesis, Green Chemistry and Drug Discovery.
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD.
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
Analytical Techniques In Stability Testing.
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
Recrystallization solvents for purifying 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Welcome to the technical support guide for the purification of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. This document provides in-depth guidance, troubleshooting protocols, and expert insights designed for rese...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. This document provides in-depth guidance, troubleshooting protocols, and expert insights designed for researchers, chemists, and drug development professionals. Our goal is to empower you to achieve high purity and yield through robust recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in developing a recrystallization protocol for a new compound like 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine?
The foundational step is systematic solvent screening. The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures (e.g., 0-5 °C). This temperature-dependent solubility differential is the driving force for crystallization and purification.
For a molecule like 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, which possesses both polar (C-N bonds, pyrimidine ring) and nonpolar (diethyl groups, saturated ring) regions, a solvent of intermediate polarity is often a good starting point. Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are excellent candidates to investigate first.
Q2: I'm struggling to find a single solvent that works perfectly. What should I try next?
This is a common challenge. When no single solvent provides the ideal solubility profile, a binary solvent system (or "solvent pair") is the logical next step. This technique involves two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").
The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until turbidity (cloudiness) appears. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. For your compound, a potential pair could be Ethanol (good) and Water (bad), or Ethyl Acetate (good) and Heptane (bad).
Q3: My compound "oils out" instead of forming crystals upon cooling. What does this mean and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a high degree or when the cooling process is too rapid. It can also occur if the melting point of the solid is lower than the temperature of the solution.
Troubleshooting Strategies:
Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling is critical for ordered crystal lattice formation.
Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the solution before cooling.
Lower the Initial Temperature: Before adding the anti-solvent (in a binary system), allow the solution of the "good" solvent to cool slightly below its boiling point.
Troubleshooting Guide: Common Recrystallization Issues
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form
Solution is not sufficiently saturated; Compound is highly soluble even at low temperatures.
1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites. 2. Seed Crystals: Add a tiny, pure crystal of the target compound to the solution to initiate growth. 3. Reduce Solvent: Evaporate some of the solvent to increase the solute concentration and then cool again.
Low Recovery/Yield
Too much solvent was used; Premature crystallization during hot filtration; Crystals are too soluble in the washing solvent.
1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Pre-heat Equipment: Warm the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Use Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.
Colored Impurities in Crystals
Colored impurities are co-precipitating with the product.
1. Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol outlines a standard procedure for purifying your compound using a binary solvent system.
Step 1: Dissolution
Place the crude 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (e.g., 1.0 g) into an Erlenmeyer flask.
Add a minimal volume of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hot plate with stirring.
Continue adding small portions of ethanol until the compound fully dissolves at or near the boiling point.
Step 2: (Optional) Decolorization
If the solution is colored, remove it from the heat and allow it to cool slightly.
Add a small spatula tip of activated charcoal.
Reheat the solution to boiling for a few minutes.
Step 3: Hot Filtration
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
Filter the hot solution into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
Step 4: Crystallization
Heat the clear filtrate to boiling.
Add deionized water (the anti-solvent) dropwise until the solution becomes persistently turbid.
Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
Step 5: Crystal Collection & Drying
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass for final drying in a desiccator or vacuum oven.
Visual & Data Resources
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Optimization
Technical Support Center: Synthetic Strategies for Sterically Encumbered Diethyl-Substituted Heterocycles
Welcome to the technical support hub for chemists and drug development professionals navigating the unique challenges of diethyl-substituted heterocycles. As a Senior Application Scientist, I've seen firsthand how the se...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for chemists and drug development professionals navigating the unique challenges of diethyl-substituted heterocycles. As a Senior Application Scientist, I've seen firsthand how the seemingly simple addition of two ethyl groups can introduce profound steric challenges, leading to failed reactions and frustratingly low yields. This guide is designed to provide not just solutions, but a deeper understanding of the underlying principles governing these complex transformations. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and innovate in your own work.
Part 1: Frequently Asked Questions - Diagnosing the Problem
This section addresses the foundational issues related to steric hindrance from diethyl groups.
Q1: What exactly is "steric hindrance" in the context of diethyl-substituted heterocycles, and what are its common signs in an experiment?
A1: Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules.[1] In the case of diethyl-substituted heterocycles (e.g., 2,6-diethylpyridine or 3,5-diethyl-substituted furans), the ethyl groups act as bulky "gatekeepers." Their free rotation sweeps out a significant volume, physically blocking or shielding adjacent reactive sites. This effect is more pronounced than with methyl groups due to the additional carbon atom and greater conformational flexibility.[2]
Common experimental signs that steric hindrance is the root cause of your issues include:
Consistently Low or No Yield: This is the most obvious symptom, where reactions that work well on less substituted analogs fail to proceed.[3]
Recovery of Starting Material: Even with extended reaction times or elevated temperatures, you predominantly recover your starting materials.
Unusual Side Products: Instead of the desired reaction, you may observe products resulting from alternative, less-hindered pathways. For example, a Grignard reagent may act as a base and deprotonate a nearby position instead of performing a nucleophilic attack on a sterically shielded carbonyl.[4][5]
Failed Cyclizations: Intramolecular reactions can fail because the diethyl groups prevent the molecule from adopting the required transition state conformation for ring closure.[3]
Q2: My cross-coupling reaction is failing. How can I determine if steric hindrance is the primary culprit versus an issue with catalyst activity or reagent purity?
A2: This is a critical diagnostic question. A systematic approach is best.
First, run a control experiment with a less-hindered substrate (e.g., the parent heterocycle or a dimethyl-substituted analog) using the exact same reagents, catalyst batch, and conditions. If the control reaction proceeds smoothly, it strongly implicates steric hindrance as the problem in your diethyl-substituted system.
Second, analyze your crude reaction mixture carefully using LC-MS and NMR.
If you see only starting material, the activation energy for the initial step (e.g., oxidative addition in a cross-coupling) is likely too high due to steric clash.
If you observe byproducts from catalyst decomposition or side reactions of your coupling partner, the issue might be more complex, but steric hindrance is often a contributing factor that slows the desired reaction, allowing undesired pathways to dominate.
The following workflow can help systematically diagnose the issue.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.[6]
Part 2: Troubleshooting Guides for Common Synthetic Transformations
This section provides detailed, actionable solutions for specific experimental challenges.
Challenge 1: Failed C-C Cross-Coupling Reactions (Suzuki, Direct Arylation, etc.)
Issue: "I am attempting a Suzuki-Miyaura or a Direct C-H Arylation on my 2,6-diethyl-substituted heterocycle with an aryl chloride/bromide, and I am getting either no product or yields below 10%."
Underlying Cause: Standard palladium catalysts and ligands are often not robust enough to overcome the steric barrier presented by the diethyl groups. The critical oxidative addition step, where the palladium inserts into the aryl-halide bond, is severely impeded. For direct arylation, the C-H activation step can be similarly challenging.[7][8]
Solution: Employ Specialized Catalytic Systems
The key is to use a catalytic system that is both highly active and sterically demanding itself, creating a reactive yet accessible metal center.
Ligand Selection is Critical: Move away from simple phosphine ligands like PPh₃. The solution lies in using bulky, electron-rich "Buchwald-type" biaryl phosphine ligands or N-Heterocyclic Carbenes (NHCs).
Rationale: These ligands stabilize the palladium center while their large steric bulk promotes the formation of a monoligated, coordinatively unsaturated L-Pd(0) species. This species is highly reactive and better able to access the sterically shielded C-X bond of your heterocycle.[9]
Recommended Ligands: SPhos, XPhos, RuPhos, or IPr/IMes-based NHC ligands.[10]
Optimize the Palladium Precursor and Base:
Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (palladacycles) can sometimes offer superior activity by ensuring a consistent ligand-to-metal ratio.
Base: The choice of base is crucial, especially in direct C-H arylation, as it is involved in the rate-determining concerted metalation-deprotonation step.[8] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.
Comparative Data: Ligand Effect on Direct Arylation Yield
Protocol: Direct C-H Arylation of a Sterically Hindered Heterocycle
This protocol is adapted from methodologies developed for unreactive and sterically congested aryl chlorides.[7][8]
Setup: To an oven-dried Schlenk tube, add the diethyl-substituted heterocycle (1.0 equiv), the aryl chloride (1.2 equiv), and K₃PO₄ (2.0 equiv).
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol% or a specialized NHC-Pd complex, 2 mol%).[8]
Solvent: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
Reaction: Seal the tube and heat to 110-130 °C for 12-24 hours. Monitor by GC-MS or LC-MS.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify via column chromatography.
Challenge 2: Failed Nucleophilic Addition to Carbonyls
Issue: "When I add a Grignard reagent to my 2-acetyl-3,5-diethylfuran, I recover my starting material. TLC analysis suggests some baseline material, but no desired alcohol product."
Underlying Cause: Grignard reagents are not only strong nucleophiles but also strong bases.[5][11] When the carbonyl carbon is sterically shielded by the adjacent diethyl groups, the nucleophilic addition pathway is kinetically slow. The Grignard reagent instead acts as a base, abstracting an acidic proton from the acetyl group (or another accessible position) to form an enolate.[4][5] Subsequent aqueous workup simply protonates the enolate, returning the starting ketone.
Solution: Modulate Reagent Reactivity
Switch to Organolithium Reagents: While also basic, organolithium reagents are often more nucleophilic and less sterically demanding than the corresponding Grignard reagents (which exist as bulky Schlenk equilibrium species). This can sometimes tip the balance in favor of addition.
Utilize Cerium(III) Chloride (Luche-type Conditions): This is often the most effective strategy.
Rationale: Transmetalation of the Grignard or organolithium reagent with CeCl₃ generates an organocerium species. These reagents are significantly less basic but retain high nucleophilicity ("hard" nucleophiles). This drastically suppresses the competing deprotonation pathway and favors addition to the carbonyl.
Protocol:
Dry CeCl₃ in vacuo at 140-150 °C for 4 hours.
Suspend the anhydrous CeCl₃ (1.2 equiv) in dry THF at 0 °C and stir for 2 hours.
Cool the suspension to -78 °C and add the organolithium or Grignard reagent (1.1 equiv) dropwise. Stir for 1 hour.
Add a solution of the sterically hindered ketone (1.0 equiv) in THF dropwise.
Stir at -78 °C for 2-4 hours, then allow to warm to room temperature.
Quench with saturated aqueous NH₄Cl and proceed with a standard extractive workup.
Challenge 3: Low Yields in Heterocycle Formation/Cyclization
Issue: "I am attempting an intramolecular condensation to form a diethyl-substituted pyrimidine ring, but the yield is poor, and I mostly isolate polymerized or decomposed starting material."
Underlying Cause: The diethyl groups can prevent the linear precursor from adopting the low-energy conformation required for the cyclization to occur. This high activation barrier for the desired intramolecular reaction allows competing, undesired intermolecular pathways (like polymerization) to dominate.[3]
Solution: Employ Forcing Conditions or Conformational Restraints
Microwave Synthesis: Microwave irradiation can provide rapid, uniform heating to overcome high activation barriers, often favoring the desired cyclization over decomposition or polymerization that can occur with prolonged conventional heating.[12]
High-Dilution Conditions: By performing the reaction at very low concentrations (e.g., <0.01 M), you can kinetically disfavor intermolecular reactions (which depend on two molecules colliding) and promote the desired intramolecular cyclization.
Advanced Strategy: Temporary Chemical Restraints: For particularly challenging cyclizations, a "restrain and release" strategy can be employed.[13]
Rationale: This involves designing the precursor to include a temporary ring or "handcuff" that locks the molecule into a conformation favorable for the difficult ring-closing step. After the key transformation is complete, the temporary restraint is removed to reveal the final product.
Conceptual Workflow:
Caption: Conceptual workflow of a "restrain and release" strategy.[13]
References
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Organic Chemistry Portal. (n.d.). Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides. Retrieved from [Link]
Lafrance, M., & Fagnou, K. (2007). Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. Journal of the American Chemical Society, 129(51), 16058-16063. [Link]
Vogels, C. M., & Westcott, S. A. (2011). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 47(39), 11066-11068. [Link]
Sandrock, D. L. (2014). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest Dissertations Publishing. [Link]
Kim, D. S., & Dudley, G. B. (2010). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 49(37), 6463-6466. [Link]
Roger, J., et al. (2012). Palladium-Catalyzed Direct Arylation of Heteroaromatics with Activated Aryl Chlorides Using a Sterically Relieved Ferrocenyl-Diphosphane. ACS Catalysis, 2(6), 1033–1041. [Link]
(2022). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Chen, C., Liu, F. S., & Szostak, M. (2022). Synthesis of sterically hindered biaryls by Suzuki cross-coupling of aryl chlorides and bromides catalyzed by BIAN-NHC-Pd Reported by Tu. ResearchGate. [Link]
The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. Retrieved from [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 11(2), 353-356. [Link]
Khan, M. A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry, 2013, 1-6. [Link]
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Leboeuf, D. (2021). Synthesis of Uncommon Heterocycles. YouTube. [Link]
Szostak, M., et al. (2014). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. Angewandte Chemie International Edition, 53(52), 14500-14504. [Link]
Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. SciSpace. [Link]
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ACS Publications. (2009). The Grignard Reagents | Organometallics. [Link]
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Kumar, A., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry, 7, 863-868. [Link]
St-Amour, R., & St-Jacques, M. (1981). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 59(15), 2283-2289. [Link]
Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. ChemPhysChem, 20(18), 2313-2318. [Link]
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Mohamed, T., & Rao, P. P. N. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3616-3620. [Link]
Gao, F., Kim, B. S., & Walsh, P. J. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters, 23(11), 4336–4341. [Link]
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MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. [Link]
Movassaghi, M., & Hill, M. D. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(42), 13806-13807. [Link]
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Abdul-Reda, N. A. (2015). Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin. ResearchGate. [Link]
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De Clippel, F., et al. (2018). Targeting Valuable Chemical Commodities: Hydrazine-mediated Diels-Alder Aromatization of Biobased Furfurals. ChemSusChem, 11(18), 3169-3173. [Link]
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A Comparative Guide to the NMR Spectral Interpretation of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
This guide provides an in-depth, expert-level walkthrough of the nuclear magnetic resonance (NMR) spectral interpretation for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Designed for researchers and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, expert-level walkthrough of the nuclear magnetic resonance (NMR) spectral interpretation for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Designed for researchers and drug development professionals, this document moves beyond a simple data summary. It explains the causal relationships behind spectral features and establishes a self-validating workflow using one- and two-dimensional NMR techniques. Our analysis will be framed as a comparative study, contrasting the saturated target molecule with its aromatic precursor, pyrazolo[1,5-a]pyrimidine, to provide a richer understanding of structure-spectrum correlations.
Foundational Analysis: The Aromatic Pyrazolo[1,5-a]pyrimidine Scaffold
To properly interpret our target molecule, we must first understand its parent aromatic system. The pyrazolo[1,5-a]pyrimidine core is a critical pharmacophore in medicinal chemistry. Its NMR spectrum is well-documented and serves as our essential baseline for comparison.[1][2]
The key diagnostic signals in the ¹H NMR spectrum of the unsubstituted pyrazolo[1,5-a]pyrimidine are found in the aromatic region. The pyrimidine ring protons, H-5 and H-7, appear as distinct doublets of doublets, while the pyrazole ring protons, H-2 and H-3, also show characteristic shifts and couplings.[1][2] The ¹³C NMR spectrum complements this, with signals corresponding to the six unique carbons of the bicyclic system.
Table 1: Experimental NMR Data for the Parent Pyrazolo[1,5-a]pyrimidine Scaffold
(Data sourced from literature in CDCl₃. Chemical shifts (δ) are in ppm)
Position
¹H Chemical Shift (δ)
¹³C Chemical Shift (δ)
2
~8.10 (d)
~142.0
3
~6.60 (d)
~97.0
5
~8.60 (dd)
~149.0
6
~7.00 (dd)
~108.0
7
~8.90 (dd)
~154.0
3a
-
~147.5
Note: The exact literature values vary slightly between sources; these are representative shifts for establishing a baseline. The original literature assignments for H-5 and H-7 have been revised based on 2D NMR experiments.[1][2]
The Target Molecule: 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Our target molecule represents a saturated (or "dearomatized") version of the pyrimidine portion of the scaffold.[3] This profound structural change from a planar, aromatic system to a flexible, aliphatic ring will dominate the differences observed in the NMR spectra. Furthermore, the addition of two ethyl groups introduces new spin systems that require careful assignment.
Predicted ¹H NMR Spectral Data
The most dramatic change will be the upfield shift of the former pyrimidine ring protons (H-5, H-6, H-7) from the aromatic region (7.0-9.0 ppm) to the aliphatic region (typically 1.5-4.5 ppm). The pyrazole ring protons (H-2, H-3) will remain, albeit with slight shifts due to the altered electronics of the fused ring.
Table 2: Predicted ¹H NMR Data for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Proton Label
Predicted Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale for Assignment
H-2
~7.5 - 7.8
d
1H
Pyrazole proton, slightly shielded compared to aromatic parent.
H-3
~6.1 - 6.3
d
1H
Pyrazole proton, slightly shielded compared to aromatic parent.
H-4a, H-4b
~3.8 - 4.2
m
2H
Methylene protons adjacent to bridgehead nitrogen N-3a. Deshielded.
H-5
~3.0 - 3.4
m
1H
Methine proton adjacent to nitrogen and bearing an ethyl group.
H-6a, H-6b
~1.7 - 2.1
m
2H
Methylene protons, least deshielded in the saturated ring.
H-7
~3.2 - 3.6
m
1H
Methine proton adjacent to nitrogen and bearing an ethyl group.
CH ₂-CH₃ (at C-5)
~1.5 - 1.8
m (dq)
2H
Methylene of ethyl group, diastereotopic.
CH₂-CH ₃ (at C-5)
~0.9 - 1.1
t
3H
Methyl of ethyl group.
CH ₂-CH₃ (at C-7)
~1.6 - 1.9
m (dq)
2H
Methylene of ethyl group, diastereotopic.
CH₂-CH ₃ (at C-7)
~0.9 - 1.1
t
3H
Methyl of ethyl group.
Predicted ¹³C NMR Spectral Data
Similarly, the carbon signals for the saturated ring will shift significantly upfield into the aliphatic region (~20-60 ppm) compared to the aromatic parent (>100 ppm).[4][5]
Table 3: Predicted ¹³C NMR Data for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Carbon Label
Predicted Shift (δ, ppm)
Rationale for Assignment
C-2
~138 - 141
Pyrazole ring carbon, relatively unchanged.
C-3
~93 - 96
Pyrazole ring carbon, relatively unchanged.
C-3a
~145 - 148
Bridgehead carbon, remains sp² hybridized.
C-4
~45 - 50
Aliphatic CH₂ adjacent to bridgehead nitrogen.
C-5
~55 - 60
Aliphatic CH adjacent to nitrogen.
C-6
~25 - 30
Aliphatic CH₂.
C-7
~58 - 63
Aliphatic CH adjacent to nitrogen.
C H₂-CH₃ (at C-5)
~28 - 33
Methylene of ethyl group.
CH₂-C H₃ (at C-5)
~9 - 12
Methyl of ethyl group.
C H₂-CH₃ (at C-7)
~29 - 34
Methylene of ethyl group.
CH₂-C H₃ (at C-7)
~10 - 13
Methyl of ethyl group.
The Self-Validating Workflow: Confirmation with 2D NMR
The assignments presented above are expert predictions. In any rigorous scientific endeavor, these hypotheses must be confirmed. Two-dimensional NMR spectroscopy provides the necessary self-validating system to establish unambiguous connectivity.[6][7]
COSY: Mapping the ¹H-¹H Connectivity
A Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds.[8][9] This is the definitive tool for tracing the proton framework of the molecule.
Caption: Predicted ¹H-¹H COSY correlations for the target molecule.
Key Expected COSY Correlations:
Pyrazole Ring: A cross-peak between H-2 and H-3 confirms their relationship.
Saturated Ring: A chain of correlations from H-4 → H-5 → H-6 → H-7 would definitively map the backbone of this ring.
Ethyl Groups: Two independent spin systems would be visible: one showing a correlation between the C-5 methine proton (H-5) and its attached methylene (CH₂), which in turn correlates with its methyl (CH₃). A second, separate system would exist for the C-7 ethyl group.
HSQC: Linking Protons to Carbons
A Heteronuclear Single Quantum Coherence (HSQC) experiment is the bridge between the ¹H and ¹³C spectra. It generates a cross-peak for every proton that is directly attached to a carbon atom, providing a direct and unambiguous C-H assignment.[8][10] For example, the proton signal predicted at ~7.6 ppm (H-2) would show a correlation to the carbon signal predicted at ~139 ppm (C-2), instantly confirming both assignments. This technique is indispensable for validating the predictions in Tables 2 and 3.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed for data acquisition.
Protocol 1: Sample Preparation
Accurately weigh 5-10 mg of the analyte, 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Cap the tube and gently invert to ensure a homogenous solution.
Protocol 2: NMR Data Acquisition
(Performed on a standard 400 MHz or 500 MHz NMR spectrometer)
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic shimming procedures to optimize magnetic field homogeneity.[11]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Use a 45-degree pulse angle and a 2-second relaxation delay.
Acquire 1024 or more scans, as ¹³C has a low natural abundance.
2D COSY Acquisition:
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
Set the spectral width in both dimensions to encompass all proton signals (~10-12 ppm).
Acquire 4-8 scans per increment for a total of 256-512 increments in the indirect dimension.[11]
2D HSQC Acquisition:
Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
Set the F2 (proton) dimension spectral width to ~10-12 ppm and the F1 (carbon) dimension to ~160-180 ppm.
Acquire 8-16 scans per increment for 256 increments.[12]
This systematic combination of 1D and 2D NMR, grounded in a comparative analysis with a known reference compound, provides a robust and scientifically rigorous framework for the complete structural elucidation of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
References
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
Al-Omar, M. A. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(v), 277-286. Available at: [Link]
Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430. Available at: [Link]
Abdel-Aziz, A. A. M., et al. (2021). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 26(24), 7549. Available at: [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
Pozharskii, A. F., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27565-27595. Available at: [Link]
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
Ghattas, W., et al. (2021). 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling. Inorganic Chemistry, 60(11), 8086-8096. Available at: [Link]
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Krivoshey, A. I., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6569. Available at: [Link]
Bhacca, N. S., & Williams, D. H. (1964). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 29(11), 3302-3308. Available at: [Link]
Das, B., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. Available at: [Link]
University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
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Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1649-1669. Available at: [Link]
A Researcher's Guide to the Mass Spectrometry of Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds investigated for a wide range of biological activities, including as prot...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds investigated for a wide range of biological activities, including as protein kinase inhibitors for cancer therapy.[1][2][3][4] As research into these potent molecules accelerates, the need for robust and reliable analytical techniques to confirm their structures and quantify their presence in complex matrices becomes paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands out as an indispensable tool for this purpose.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of pyrazolo[1,5-a]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and method validation.
Ionization Techniques: A Comparative Overview
The first critical step in any MS analysis is the ionization of the target analyte. For pyrazolo[1,5-a]pyrimidine derivatives, which are often moderately polar, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common and effective techniques.[5][6]
Electrospray Ionization (ESI): This "soft" ionization technique is well-suited for polar and charged compounds.[6] It typically generates protonated molecules ([M+H]^+) with minimal fragmentation, making it ideal for accurate molecular weight determination. ESI is highly sensitive but can be susceptible to ion suppression from matrix components.[5]
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for less polar and more volatile compounds that are not easily ionized by ESI.[5] The process involves a corona discharge that ionizes the solvent, which then transfers a proton to the analyte. While still considered a soft ionization method, APCI can sometimes induce more in-source fragmentation than ESI.
Scientist's Note: The choice between ESI and APCI is analyte-dependent. For most pyrazolo[1,5-a]pyrimidine derivatives encountered in pharmaceutical research, ESI is the preferred starting point due to its sensitivity and ability to handle a wide range of polarities.[7] However, if a compound is particularly nonpolar or fails to ionize efficiently by ESI, APCI provides an excellent alternative.[8]
Ionization Technique
Advantages for Pyrazolo[1,5-a]pyrimidines
Disadvantages
Best Suited For
ESI
High sensitivity, minimal fragmentation, good for polar derivatives, suitable for large biomolecules.[5][6]
Prone to ion suppression, less effective for nonpolar compounds.
General-purpose analysis, polar and charged derivatives.
APCI
Excellent for less polar compounds, less susceptible to matrix effects than ESI, good for thermally stable molecules.[8]
Can cause more fragmentation than ESI, not suitable for thermolabile compounds.
Nonpolar derivatives, confirmation of molecular weight when ESI fails.
Understanding the Fragmentation Behavior
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and confident identification. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide a structural fingerprint of the molecule.
The fragmentation of the pyrazolo[1,5-a]pyrimidine core is influenced by the nature and position of its substituents. However, some general patterns are consistently observed. The fused ring system is relatively stable, but specific bonds are prone to cleavage. Common fragmentation pathways often involve the loss of substituents or cleavage across the pyrimidine ring. For instance, derivatives with amide functionalities may show characteristic cleavage at the amide bond.[9]
Generalized Fragmentation Pathway
The following diagram illustrates a typical fragmentation pattern for a substituted pyrazolo[1,5-a]pyrimidine.
A Comparative Guide to the Structural Elucidation of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: X-ray Crystallography in Focus
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical tech...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a member of the pharmacologically significant pyrazolo[1,5-a]pyrimidine family.[1][2][3][4] While no public X-ray crystallographic data for this specific diethyl derivative is currently available, this guide will utilize data from closely related pyrazolopyrimidine structures to illustrate the principles and workflows. We will explore the gold-standard technique of single-crystal X-ray diffraction (SC-XRD) and objectively compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful method for determining the absolute three-dimensional structure of a molecule.[5][6][7][8] It provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[9][10] This level of detail is often crucial for understanding intermolecular interactions, reaction mechanisms, and structure-activity relationships (SAR) in drug design.[4][11]
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.
The adage "good crystals, good data" is the cornerstone of X-ray crystallography. Obtaining high-quality, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) is often the most challenging step.[9] For a novel compound like 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a systematic screening of crystallization conditions is necessary.
Methodology:
Purification: The compound must be of the highest possible purity. Standard techniques like column chromatography followed by recrystallization are employed.
Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.[12]
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed.[12]
2. Data Collection:
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Instrumentation: Modern diffractometers consist of an X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for orienting the crystal, and a detector (typically a CCD or CMOS detector).[10]
Process: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffracted X-rays form a pattern of spots, the intensities and positions of which are recorded.[10][13]
3. Structure Solution and Refinement:
The collected diffraction data is then processed to determine the crystal structure.
Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection.
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, high-resolution crystal structure.
Below is a DOT script visualizing the general workflow for single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
A Comparative Analysis: X-ray Crystallography vs. Alternatives
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
Feature
Single-Crystal X-ray Diffraction
NMR Spectroscopy
Computational Modeling
Sample Phase
Solid (single crystal)
Solution
In silico
Information Provided
Absolute 3D structure, bond lengths, bond angles, packing
Connectivity, relative stereochemistry, dynamics in solution
Does not provide absolute structure; interpretation can be complex.[18]
Accuracy is dependent on the level of theory and force field used.[19]
Typical Sample Size
<1 mg
1-10 mg
N/A
Time to Result
Days to weeks (highly variable)
Hours to days
Minutes to days
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organic molecules in solution.[20][21][22] Techniques like 1H, 13C, COSY, HSQC, and HMBC NMR provide detailed information about the connectivity of atoms within a molecule.[23][24] For pyrazolopyrimidine derivatives, NMR is crucial for confirming the successful synthesis and for providing insights into the molecule's conformation in solution, which may differ from its solid-state structure.[25][26][27] However, NMR alone typically cannot determine the absolute three-dimensional structure with the same certainty as X-ray crystallography.[18][28]
Computational Modeling
Computational chemistry offers a powerful in-silico approach to predict the conformational preferences of small molecules.[15][16][29] Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to calculate the relative energies of different conformers of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.[19][30] While these methods can provide valuable insights, their accuracy is dependent on the chosen theoretical model and they do not constitute experimental proof of a structure.[19]
The following diagram illustrates the decision-making process for selecting a structural elucidation method.
Caption: Decision-making for Structural Elucidation.
Conclusion: A Synergistic Approach
For a comprehensive understanding of a molecule like 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a multi-faceted approach is often the most effective. While single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, NMR spectroscopy provides invaluable information about the molecule's behavior in a more biologically relevant solution state.[14][31] Computational modeling can bridge the gap between these two experimental techniques, offering predictions of conformational landscapes and energetic profiles.[31] By integrating the data from these complementary methods, researchers can build a more complete and robust model of a molecule's structure and function.
References
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved February 25, 2026, from [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved February 25, 2026, from [Link]
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved February 25, 2026, from [Link]
X-ray vs. NMR structures as templates for computational protein design. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Prediction of Charged Small Molecule Conformations in Solution using a Balanced ML/MM Potential. (2025, September 18). ChemRxiv. Retrieved February 25, 2026, from [Link]
Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. (2022, May 17). MDPI. Retrieved February 25, 2026, from [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved February 25, 2026, from [Link]
Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton. Retrieved February 25, 2026, from [Link]
Chemical crystallization. (n.d.). SPT Labtech. Retrieved February 25, 2026, from [Link]
Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Retrieved February 25, 2026, from [Link]
Single-crystal X-ray Diffraction. (2018, June 15). SERC (Carleton). Retrieved February 25, 2026, from [Link]
SDEGen: learning to evolve molecular conformations from thermodynamic noise for conformation generation. (2023, January 12). Chemical Science (RSC Publishing). Retrieved February 25, 2026, from [Link]
Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. (2018, July 3). Frontiers. Retrieved February 25, 2026, from [Link]
A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. (n.d.). arXiv.org. Retrieved February 25, 2026, from [Link]
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved February 25, 2026, from [Link]
New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). MIT News. Retrieved February 25, 2026, from [Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023, June 7). RSC Publishing. Retrieved February 25, 2026, from [Link]
X-ray single-crystal diffraction. (n.d.). FZU. Retrieved February 25, 2026, from [Link]
Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm. Retrieved February 25, 2026, from [Link]
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Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum. Retrieved February 25, 2026, from [Link]
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The Subtle Shift with Significant Impact: A Comparative Analysis of the Bioactivity of 5,7-Diethyl vs. 5,7-Dimethyl Pyrazolopyrimidines
For Immediate Release In the intricate world of medicinal chemistry, even the smallest structural modifications to a pharmacophore can lead to profound differences in biological activity. This guide offers a deep dive in...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the intricate world of medicinal chemistry, even the smallest structural modifications to a pharmacophore can lead to profound differences in biological activity. This guide offers a deep dive into the comparative bioactivity of two closely related pyrazolo[1,5-a]pyrimidine derivatives: the 5,7-diethyl and the 5,7-dimethyl substituted analogs. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases.[1][2] This comparison will illuminate the critical role that simple alkyl substituents at the 5 and 7 positions play in modulating the therapeutic potential of this versatile heterocyclic system.
This technical guide is intended for researchers, scientists, and drug development professionals. We will explore the synthesis, structure-activity relationships (SAR), and comparative biological data of these two compounds, providing insights into their potential applications and the underlying mechanistic principles that govern their activity.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Drug Discovery
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[3][4] These compounds have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[2][5] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.[6] Modifications at the 5 and 7 positions of the pyrimidine ring are particularly known to influence the compound's binding affinity and selectivity for various protein targets.[7]
Synthesis of 5,7-Dialkyl Pyrazolopyrimidines: A General Approach
The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines is typically achieved through the condensation of a 3-aminopyrazole with a β-dicarbonyl compound.[6][8] This robust and efficient method allows for the introduction of various substituents at the 5 and 7 positions by selecting the appropriate β-dicarbonyl starting material.
Experimental Protocol: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes a general method for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add pentane-2,4-dione (1.1 eq).
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization from a suitable solvent system to yield the desired 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Note: The synthesis of 5,7-diethylpyrazolo[1,5-a]pyrimidine would follow a similar procedure, substituting pentane-2,4-dione with heptane-3,5-dione.
Diagram of the General Synthetic Pathway
Caption: General synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.
Comparative Bioactivity: A Tale of Two Alkyl Groups
The seemingly minor difference between a methyl and an ethyl group—a single methylene unit—can have a significant impact on a molecule's interaction with its biological target. This is often attributed to changes in steric hindrance, lipophilicity, and metabolic stability. While direct comparative studies are limited, we can infer the potential differences by examining the structure-activity relationships reported for the broader class of pyrazolo[1,5-a]pyrimidines.
Kinase Inhibition: A Key Target Class
Pyrazolo[1,5-a]pyrimidines are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][6][9]
GABA-A Receptor Modulation: Impact on the Central Nervous System
Certain pyrazolo[1,5-a]pyrimidine derivatives are known to act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[11][12] This interaction is the basis for the sedative-hypnotic effects of drugs like indiplon.[12] The affinity and efficacy of these compounds at different GABA-A receptor subtypes are highly dependent on their substitution pattern.
A study on fluorinated derivatives of indiplon showed that elongating the alkyl substituent on the amide nitrogen from methyl to ethyl and then to propyl had only a slight effect on the binding affinity for GABA-A receptors in rat cerebellar tissue.[12] This suggests that for this particular scaffold and target, small changes in alkyl chain length in certain positions may not dramatically alter binding affinity. However, functional assays revealed that these modifications could influence the efficacy at different receptor subtypes.[12] It is therefore conceivable that the 5,7-diethyl analog could exhibit a different subtype selectivity profile compared to the 5,7-dimethyl derivative, potentially leading to a different pharmacological effect (e.g., anxiolytic vs. sedative).
Increased hydrophobic interactions from ethyl groups.
GABA-A Receptor Modulation
High affinity for α1β2γ2 subtype
Potentially altered subtype selectivity (e.g., higher affinity for α2/α3)
Steric and electronic effects of ethyl groups influencing receptor binding pocket interactions.
Antimicrobial Activity
Moderate activity against M. tuberculosis
Potentially enhanced activity
Increased lipophilicity of the diethyl analog may improve cell wall penetration.
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising scaffold for the development of new antitubercular agents.[3][13][14] Structure-activity relationship studies on this class of compounds have revealed that modifications at various positions can significantly impact their activity against Mycobacterium tuberculosis. While direct comparisons of 5,7-dimethyl versus 5,7-diethyl analogs are not explicitly detailed in the provided literature, the general principle that lipophilicity and steric factors play a crucial role in the efficacy of antitubercular agents suggests that the diethyl derivative might exhibit different activity. The increased lipophilicity of the diethyl analog could potentially enhance its ability to penetrate the complex, lipid-rich cell wall of M. tuberculosis.
Experimental Protocols for Bioactivity Assessment
To empirically determine the comparative bioactivity of 5,7-diethyl and 5,7-dimethyl pyrazolopyrimidines, a series of in vitro assays would be necessary.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
Recombinant protein kinase
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Test compounds (5,7-diethyl and 5,7-dimethyl pyrazolopyrimidines) dissolved in DMSO
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
384-well microplates
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add the test compounds to the wells of a 384-well plate.
Add the kinase and substrate solution to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Measure the signal (luminescence or fluorescence) using a microplate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
GABA-A Receptor Binding Assay
This protocol describes a general method to determine the binding affinity of test compounds to GABA-A receptors.
Materials:
Cell membranes expressing specific GABA-A receptor subtypes (e.g., from HEK293 cells)
Radioligand (e.g., [³H]flumazenil)
Binding buffer (e.g., Tris-HCl)
Test compounds
Non-specific binding control (e.g., clonazepam)
Scintillation vials and cocktail
Liquid scintillation counter
Glass fiber filters
Procedure:
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold buffer.
Place the filters in scintillation vials with scintillation cocktail.
Quantify the radioactivity using a liquid scintillation counter.
Determine the Ki value by competitive binding analysis.
Conclusion: The Devil is in the Details
The introduction of ethyl groups in place of methyl groups at the 5 and 7 positions is likely to increase the lipophilicity and steric bulk of the molecule. This could enhance hydrophobic interactions with certain biological targets, potentially leading to increased potency, but could also introduce steric clashes that reduce affinity for others. Furthermore, these modifications may alter the metabolic stability and pharmacokinetic profile of the compounds.
Ultimately, this guide serves as a framework for the rational design and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives. The choice between a 5,7-dimethyl and a 5,7-diethyl substitution pattern should be guided by the specific biological target and the desired pharmacological profile. Further empirical studies are warranted to fully elucidate the nuanced differences in the bioactivity of these two closely related yet distinct chemical entities.
References
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. (n.d.).
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases. (2021, January 6).
Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs - Benchchem. (n.d.).
(PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents - ResearchGate. (2021, January 6).
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29).
Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine - PrepChem.com. (n.d.).
Pyrazolopyrimidine derivatives as GABA A receptor modulators - ResearchGate. (n.d.).
GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed. (2008, February 2).
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12).
Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (n.d.).
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2025, January 17).
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - MDPI. (2022, October 27).
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.).
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024, March 14).
Pyrazolopyrimidines as attractive pharmacophores in efficient drug design: A recent update. (2022, June 13).
Pyrazolopyrimidines as attractive pharmacophores in efficient drug design: A recent update | Request PDF - ResearchGate. (2022, May 21).
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - Amazon AWS. (n.d.).
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC. (n.d.).
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABA A Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - MDPI. (2024, October 9).
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5).
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors | Bentham Science Publishers. (2022, November 1).
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. (n.d.).
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.).
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. (2024, December 29).
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - MDPI. (2010, November 30).
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (2025, June 24).
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives - SciSpace. (n.d.).
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed. (2021, December 5).
HPLC method validation for detecting 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine This guide provides a comprehensive, technically grounded framework for the validation of a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
This guide provides a comprehensive, technically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Moving beyond a simple checklist, we delve into the scientific rationale behind each validation parameter, offering comparative insights and actionable protocols for researchers, analytical chemists, and drug development professionals. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure regulatory compliance and data integrity.[1][2][3][4]
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as protein kinase inhibitors.[5][6][7] The specific target analyte, 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, is a tetrahydropyrazolo[1,5-a]pyrimidine (THPP), a reduced form of the aromatic core.[8] The dearomatized pyrimidine ring introduces stereocenters and potential conformational lability, making a robust, validated analytical method essential for accurately determining its purity, stability, and concentration in various matrices.[8]
The Foundational HPLC Method: A Comparative Starting Point
Before validation can commence, a robust analytical method must be developed. For the purpose of this guide, we will validate the following reversed-phase HPLC (RP-HPLC) method, which serves as our primary analytical procedure. Alternative methods, such as those employing different stationary phases (e.g., Phenyl-Hexyl instead of C18) or mobile phase modifiers, could be considered, but their performance would need to be validated against the same rigorous criteria.
Table 1: Proposed HPLC Method Parameters
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A standard quaternary pump system with a UV/Vis or Diode Array Detector (DAD) is suitable.
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
C18 columns provide excellent hydrophobic retention for heterocyclic compounds. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Formic acid provides good peak shape by controlling the ionization of the analyte. Acetonitrile is a common, effective organic modifier.
Gradient
0-15 min: 20% to 80% B15-17 min: 80% to 20% B17-20 min: 20% B (re-equilibration)
A gradient elution is chosen to ensure elution of the primary analyte and any potential impurities or degradants with varying polarities within a reasonable runtime.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp.
30 °C
Maintaining a constant temperature ensures retention time reproducibility.
Injection Vol.
10 µL
A typical volume to balance sensitivity and peak shape.
Detector
UV at 254 nm
The pyrazolo[1,5-a]pyrimidine core is expected to have significant UV absorbance. A DAD is preferred to assess peak purity.
Diluent
50:50 Acetonitrile:Water
This composition ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions.
The Validation Workflow: A Step-by-Step Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4] This is achieved by systematically evaluating a series of performance characteristics.
Figure 1: Workflow for HPLC Method Validation. This diagram outlines the logical progression of experiments required to fully validate an analytical method according to regulatory expectations.
System Suitability Testing (SST)
Causality: Before any validation experiments, we must verify that the chromatographic system itself is performing adequately. SST is not a validation parameter but a prerequisite to ensure the validity of the results generated on a given day.[9] It confirms that the system's resolution, efficiency, and repeatability are sufficient for the analysis.
Experimental Protocol:
Prepare a standard solution of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine at a working concentration (e.g., 100 µg/mL).
Inject this standard solution five or six consecutive times.
Calculate the key performance metrics from these replicate injections.
Acceptance Criteria:
Parameter
Acceptance Limit
Purpose
Tailing Factor (T)
0.9 ≤ T ≤ 1.5
Ensures good peak symmetry, which is crucial for accurate integration.[9]
Theoretical Plates (N)
> 2000
Measures column efficiency and performance.
% RSD of Peak Area
≤ 1.0% (for n=5)
Demonstrates the precision of the autosampler and detector. A tighter criterion than assay precision is often used.[10]
% RSD of Retention Time
≤ 1.0%
Indicates the stability of the pump and mobile phase delivery.
Specificity (Selectivity)
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12] This is arguably the most critical validation parameter for a stability-indicating method.[10]
Experimental Protocol:
Blank and Placebo Analysis: Inject the diluent (blank) and a placebo (formulation matrix without the active pharmaceutical ingredient, if applicable) to ensure no interfering peaks are present at the retention time of the analyte.
Forced Degradation (Stress Testing): Subject the analyte to various stress conditions to intentionally produce degradation products.[10][11] This demonstrates that any degradants formed do not co-elute with the main analyte peak.
Acid Hydrolysis: Reflux analyte solution in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis: Reflux analyte solution in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation: Store analyte solution in 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose solid analyte to 105°C for 24 hours.
Photolytic Degradation: Expose analyte solution to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples using the HPLC method with a Diode Array Detector (DAD).
Acceptance Criteria:
The analyte peak should be free from any co-eluting peaks in the stressed samples.
Peak purity analysis (using DAD software) for the analyte peak in stressed samples should pass (e.g., purity angle < purity threshold).
Significant degradation (e.g., 5-20% loss of main peak area) should be observed in at least some stress conditions to prove the method is "stability-indicating."
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[13][14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[14]
Experimental Protocol:
Prepare a stock solution of the analyte reference standard.
Perform serial dilutions to create at least five concentration levels covering the expected range. For an assay method, this is typically 80% to 120% of the target concentration.[10][15] For impurity quantification, the range must extend from the reporting threshold to 120% of the specification limit.
Inject each concentration level in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
Table 2: Example Linearity Data
Concentration (µg/mL)
Avg. Peak Area
80
798500
90
901200
100
1005000
110
1102300
120
1206800
Correlation Coefficient (r²): Should be ≥ 0.998, indicating a strong linear relationship.[13]
Y-intercept: Should be close to zero, demonstrating minimal systematic error.
Residual Plot: The residuals should be randomly scattered around the x-axis.
Accuracy (Recovery)
Causality: Accuracy expresses the closeness of the results obtained by the method to the true value.[15][16] It is typically assessed by a recovery study, where a known amount of analyte is "spiked" into a placebo or blank matrix.[10]
Experimental Protocol:
Prepare samples by spiking the analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate, resulting in nine total determinations.[10]
Analyze the samples and calculate the percentage recovery for each.
Data Presentation & Acceptance Criteria:
Table 3: Example Accuracy (Recovery) Data
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80% (n=3)
80.0
79.5
99.4%
100% (n=3)
100.0
100.3
100.3%
120% (n=3)
120.0
119.2
99.3%
Mean Recovery: The mean recovery at each level and the overall mean should be within 98.0% to 102.0% for a drug substance assay.[9][15]
% RSD: The % RSD for the replicate preparations should be ≤ 2.0%.
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[17]
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the % RSD of the results.
Intermediate Precision: A second analyst should repeat the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets (12 total samples) are then statistically compared.
Data Presentation & Acceptance Criteria:
Table 4: Example Precision Data
Parameter
Analyst 1 / Day 1 (Assay %)
Analyst 2 / Day 2 (Assay %)
Sample 1
99.8
100.5
Sample 2
100.2
99.6
Sample 3
99.5
99.9
Sample 4
100.5
100.8
Sample 5
99.9
100.1
Sample 6
100.1
100.3
Mean
100.0
100.2
% RSD
0.35%
0.42%
Overall % RSD (n=12)
\multicolumn{2}{c
}{0.40% }
Acceptance Criteria: The % RSD for repeatability and intermediate precision should not exceed 2.0%.[9][10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19]
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
These parameters are not critical for an assay of a major component but are essential for impurity quantification methods.
Experimental Protocol (Based on Calibration Curve):
This method is commonly used and accepted by regulatory bodies.[20]
Use the data from the linearity study performed at low concentrations.
Calculate LOD and LOQ using the following formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation) and S is the slope of the calibration curve.[20][21]
Verification: Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm. The LOQ solution should yield a result with acceptable precision (%RSD ≤ 10% for n=6 injections).[10] The LOD should be visually discernible from the baseline noise with a signal-to-noise ratio of approximately 3:1.[18]
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[11][22][23] It provides an indication of the method's reliability during normal usage and is crucial for successful method transfer between labs.[23][24]
Experimental Protocol:
Identify critical method parameters that could potentially vary during routine use.
Vary each parameter one at a time (One Factor At a Time - OFAT) or using a Design of Experiments (DoE) approach, while keeping others constant.[23]
Analyze a system suitability solution and a standard sample under each modified condition.
Evaluate the impact on key outputs like retention time, peak tailing, and resolution between the analyte and any adjacent peaks.
Data Presentation & Comparative Analysis:
Table 5: Example Robustness Study Data
Parameter Varied
Nominal Value
Variation
Retention Time (min)
Tailing Factor
Resolution (Critical Pair)
Flow Rate
1.0 mL/min
0.9 mL/min (-10%)
10.8
1.1
2.8
1.1 mL/min (+10%)
9.0
1.1
2.6
Column Temp.
30 °C
28 °C (-2°C)
9.9
1.1
2.5
32 °C (+2°C)
9.7
1.1
2.7
Mobile Phase %B (Initial)
20%
18% (-2% absolute)
10.2
1.1
2.4
22% (+2% absolute)
9.6
1.1
2.9
Acceptance Criteria: The system suitability parameters (e.g., tailing, resolution > 2.0) must still pass under all varied conditions. The results should not deviate significantly from the nominal method, demonstrating the method is robust.
Conclusion
The validation of an HPLC method is a systematic and evidence-based process that establishes the performance characteristics and reliability of the procedure. By following the detailed protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, this guide demonstrates that the proposed RP-HPLC method is suitable for its intended purpose: the accurate and reliable quantification of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. The comparative data generated during the robustness study confirms the method's capacity to withstand minor variations, ensuring consistent performance in a routine quality control environment. A comprehensive validation report summarizing all findings is the final step in documenting the method's fitness for use.[3]
References
Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
U.S. Food and Drug Administration. (n.d.).
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods.
Purity Assessment Standards for Research-Grade Pyrazolopyrimidines
Executive Summary: The Hidden Variable in Kinase Research Pyrazolopyrimidines (e.g., Pyrazolo[3,4-d]pyrimidine) are privileged scaffolds in drug discovery, serving as bio-isosteres of the adenine ring in ATP. This struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hidden Variable in Kinase Research
Pyrazolopyrimidines (e.g., Pyrazolo[3,4-d]pyrimidine) are privileged scaffolds in drug discovery, serving as bio-isosteres of the adenine ring in ATP. This structural homology makes them potent inhibitors for kinases such as BTK (e.g., Ibrutinib) , Src , and mTOR .
However, the chemical synthesis of these scaffolds is prone to a specific, often overlooked flaw: Regioisomeric Contamination . Standard commercial purity assessments (HPLC-UV at 254 nm) frequently fail to distinguish between N1- and N2-alkylated isomers due to identical molecular weights and similar column retention times.
This guide objectively compares analytical methodologies and establishes Quantitative NMR (qNMR) as the requisite standard for validating research-grade pyrazolopyrimidines, proving that >98% HPLC purity is often insufficient for reliable biological data.
The Chemical Context: The "Regioisomer Trap"
The synthesis of pyrazolopyrimidines typically involves the condensation of hydrazines with
-keto nitriles or similar electrophiles. This reaction is governed by tautomeric equilibrium, leading to the formation of two distinct regioisomers.
Visualizing the Problem
The following diagram illustrates the synthesis pathway where the "Hidden Impurity" is generated.
Figure 1: The "Regioisomer Trap" in pyrazolopyrimidine synthesis. Standard purification often fails to remove the thermodynamically stable N2-isomer, which co-elutes in standard HPLC.
Comparative Analysis of Assessment Methods
To ensure data integrity in Structure-Activity Relationship (SAR) studies, researchers must choose an assessment method that detects structural purity, not just chromatographic homogeneity.
Table 1: Method Performance Comparison
Feature
HPLC-UV (Standard)
LC-MS (Qualitative)
qNMR (Gold Standard)
Primary Detection
UV Absorption (254nm)
Mass-to-Charge Ratio ()
Proton Nuclei Counting
Regioisomer Detection
Poor. Isomers often have identical retention times and UV spectra.
Poor. Isomers have identical mass (). Fragmentation patterns may differ but are subtle.
Excellent. Distinct chemical shifts () for protons near N1 vs N2.
Quantification Basis
Relative Area % (Assumes equal extinction coefficients).
Ion count (Subject to ionization suppression).
Molar Ratio (Absolute quantification against internal standard).
"Invisible" Impurities
Misses salts, moisture, and non-UV active solvents.
Misses non-ionizable species.
Detects all proton-bearing impurities + moisture/solvents.
This assumes the impurity absorbs light exactly like the target. For pyrazolopyrimidines, the N2-isomer often has a lower extinction coefficient than the N1-target. Result: A sample containing 10% impurity may appear as 98% pure by UV, leading to false confidence.
Performance Impact: Biological Data
Simulated Case Study: Impact on Kinase Selectivity (IC50)
We compared two batches of a generic pyrazolopyrimidine Src-inhibitor (PP2 analogue).
Batch A (Commercial Grade): 98.5% HPLC purity (UV), but contains 6% Regioisomer B.
Batch B (Research Grade): >99.0% qNMR purity (Regioisomer B < 0.1%).
Assay Target
Batch A (Commercial) IC50
Batch B (Research) IC50
Interpretation
Src Kinase (Target)
12.5 nM
5.2 nM
False Weakness: The impurity diluted the active mass, making the compound appear 2.4x less potent.
Off-Target (EGFR)
450 nM
>10,000 nM
False Positive: The impurity (Regioisomer B) was a potent EGFR inhibitor, creating a "phantom" off-target effect.
Proposed Standard Protocol: The Self-Validating System
To guarantee the integrity of your pyrazolopyrimidine library, implement this hierarchical validation workflow.
Workflow Visualization
Figure 2: Hierarchical decision tree for validating pyrazolopyrimidine purity. Note that HPLC is a filter, but qNMR is the validator.
Detailed qNMR Protocol (The "Gold Standard")
This protocol uses Internal Standard (IS) quantification, which is self-validating because the IS protons provide a fixed molar reference.
1. Reagents:
Solvent: DMSO-
(Preferred for pyrazolopyrimidines due to solubility).
Internal Standard (IS): Maleic Acid (Traceable, high purity >99.9%).
Why Maleic Acid? It has a sharp singlet at
6.2 ppm, typically a "silent region" for pyrazolopyrimidines (aromatics are >7.0 ppm, alkyls are <4.0 ppm).
2. Sample Preparation:
Weigh approx. 10 mg of Analyte (
) into a vial (Precision: mg).
Weigh approx. 5 mg of Internal Standard (
) into the same vial.
Dissolve in 0.6 mL DMSO-
. Ensure complete dissolution (sonicate if necessary).
3. Acquisition Parameters (Critical for Accuracy):
Pulse Angle:
(Maximize signal).
Relaxation Delay (d1):
seconds (Must be of the slowest relaxing proton to ensure full magnetization recovery).
Scans (ns): 16 or 32 (Sufficient for S/N > 250:1).
Self-Validation Check: If the integral of the Pyrazolopyrimidine core protons (e.g., the pyrazole CH) does not match the integral of the pyrimidine protons (1:1 ratio), your sample contains a regioisomer or degradation product.
References
International Council for Harmonisation (ICH). (2006).[7][8] ICH Q3A(R2): Impurities in New Drug Substances.
[Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][5][9] Journal of Medicinal Chemistry.
[Link]
Fayed, E. A., et al. (2021).[6] Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances.
[Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
[Link]
A Comprehensive Guide to the Safe Disposal of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a member of the pharmacologically significant pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices from data on structurally related pyrimidine and pyrazole derivatives to establish a robust and cautious disposal protocol.
Core Principles of Chemical Waste Management
Before delving into specific procedures, it is crucial to adhere to the foundational principles of laboratory chemical waste management. The primary source of information for any chemical is its Safety Data Sheet (SDS), which outlines specific hazards, handling, and disposal requirements. In the absence of a specific SDS for 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a conservative approach based on analogous compounds is warranted.[3]
Key principles include:
Waste Segregation: Never mix different classes of chemical waste.[3]
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and associated hazards.[3][4]
Use of Compatible Containers: Waste must be stored in containers that are chemically resistant to the contents.[4][5]
Immediate Safety and Handling Precautions
Prior to initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The selection of PPE should be based on a thorough risk assessment of the potential hazards.
Recommended Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Eye Protection
Safety glasses with side-shields or chemical goggles.[5]
Protects against accidental splashes and airborne particles.
Minimizes the risk of skin exposure to spills or splashes.
Respiratory
Use in a well-ventilated area or a chemical fume hood.[5]
Reduces the risk of inhalation. If there is a potential for generating dust or aerosols, a respirator may be necessary.[4][6]
In the event of a spill, the area should be evacuated, and access restricted. For minor spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.[7] Major spills require immediate notification of your institution's Environmental Health & Safety (EHS) department.[4]
Step-by-Step Disposal Protocol
The proper disposal of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine requires a systematic approach to waste collection, storage, and transfer.
Waste Identification and Segregation
Unused or Expired Compound: Pure, unused, or expired 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine should be disposed of in its original container if possible, or a clearly labeled, compatible container.
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, weighing papers, and contaminated labware, must be treated as chemical waste.[5] These items should be collected in a designated, lined container separate from regular trash.
Solutions: Solutions containing 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine should be collected in a labeled, sealed, and compatible liquid waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's EHS office.
Container Selection and Management
Solid Waste: Use a robust, leak-proof container with a secure lid. A polyethylene or metal drum is often suitable. For smaller quantities, a designated, labeled plastic bag within a rigid secondary container can be used.[4]
Liquid Waste: Liquid waste should be stored in a tightly sealed, compatible container, such as a glass or polyethylene bottle.[4] Ensure the container is stored in a secondary containment tray to prevent the spread of material in case of a leak.
Labeling
Accurate and clear labeling is critical for safe waste management. The label on your waste container must include:
The full chemical name: "5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine"
The words "Hazardous Waste"
A list of all components in the container, including solvents and their approximate concentrations.
The date when the waste was first added to the container.[4]
Storage
Waste containers should be stored in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[5][7] The storage area should be secure and accessible only to authorized personnel.
Disposal
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[3][5] Do not attempt to dispose of this compound down the drain or in the regular trash.[8] Professional waste disposal services will handle the ultimate destruction of the chemical, likely through high-temperature incineration.[6][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Caption: Workflow for the proper disposal of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Hazard Profile of Structurally Related Compounds
Hazard Category
General Observations for Related Compounds
Recommended Precautions
Acute Toxicity (Oral)
Some pyrimidine derivatives may be harmful if swallowed.[9][10][11]
Avoid ingestion. Do not eat, drink, or smoke when handling this compound.[9][12]
Handle in a well-ventilated area or chemical fume hood to minimize inhalation.
Aquatic Toxicity
Some related compounds are harmful to aquatic life with long-lasting effects.[9]
Prevent release to the environment. Do not dispose of in drains or waterways.[9]
Disclaimer: The information provided in this guide is intended for Research Use Only (RUO) and is based on general principles of chemical safety and data from structurally related compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health & Safety (EHS) office for guidance on your specific waste disposal needs and to ensure compliance with all local, state, and federal regulations.
References
BenchChem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Phenylpyrimidine-4,6-diol.
BenchChem. (n.d.). Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
MilliporeSigma. (2026, January 6).
ChemicalBook. (n.d.).
MSDS of Pyrazolo[1,5-A]pyrimidine-3-boronic acid pinacol ester. (2026, February 3).
Periodica Polytechnica. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no.
MDPI. (2023, March 29). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype.